Asenapine maleate
Description
Evolution of Atypical Antipsychotic Research
The field of antipsychotic research has undergone a significant evolution. The first generation of antipsychotics, often referred to as "typical" antipsychotics, emerged in the 1950s with the discovery of chlorpromazine. mdpi.com While effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, these medications were often associated with significant movement-related side effects. ourworldindata.org
The development of clozapine (B1669256) in the 1950s, and its introduction in the United States in 1990, marked the beginning of the "atypical" antipsychotic era. ourworldindata.org Clozapine demonstrated efficacy against both positive and negative symptoms of schizophrenia with a lower risk of movement side effects, inspiring further research and development in this area. ourworldindata.org The atypical antipsychotics that followed, including risperidone, olanzapine (B1677200), and quetiapine, were designed to offer similar or improved efficacy with a more favorable side effect profile. researchgate.netwikipedia.org These agents generally exhibit a broader range of action on various neurotransmitter receptors in the brain, not limited to just dopamine (B1211576) D2 receptors. ourworldindata.org This multi-receptor activity is a hallmark of atypical antipsychotics and is believed to contribute to their unique therapeutic profiles. nih.gov
Contextualization of Asenapine (B1667633) Maleate (B1232345) within Neuropharmacological Discovery
Asenapine maleate, chemically a dibenzo-oxepino pyrrole, represents a distinct structural class among atypical antipsychotics. drugbank.comfda.gov It was developed from the structural modification of the antidepressant mianserin (B1677119). thepharmstudent.com Asenapine was approved by the U.S. Food and Drug Administration (FDA) in 2009 for the treatment of schizophrenia and acute manic or mixed episodes of bipolar I disorder. nih.govdrugbank.com
A key feature that distinguishes asenapine is its unique receptor binding profile. It demonstrates high affinity for a wide array of serotonin (B10506), dopamine, adrenergic, and histamine (B1213489) receptors, while having negligible affinity for muscarinic cholinergic receptors. fda.govpsychopharmacologyinstitute.com This broad-spectrum receptor antagonism, particularly the potent blockade of both dopamine D2 and serotonin 5-HT2A receptors, is thought to be the primary mechanism behind its antipsychotic and mood-stabilizing effects. mdpi.commedex.com.bd The development of a sublingual formulation for asenapine was a crucial step to overcome its extensive first-pass metabolism and low oral bioavailability. fda.gov
Table 1: Receptor Binding Affinities of Asenapine
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin 5-HT2A | 0.06 |
| Serotonin 5-HT2C | 0.03 |
| Serotonin 5-HT6 | 0.25 |
| Serotonin 5-HT7 | 0.13 |
| Serotonin 5-HT1A | 2.5 |
| Dopamine D2 | 1.3 |
| Dopamine D3 | 0.42 |
| Dopamine D4 | 1.1 |
| Histamine H1 | 1.0 |
| Adrenergic α1 | 1.2 |
| Adrenergic α2 | 1.2 |
This table is populated with data from a study assessing the in vitro pharmacology of asenapine. psychopharmacologyinstitute.com
Current Research Trajectories and Gaps for this compound
Current research on this compound is exploring several avenues to further understand and enhance its therapeutic potential. One significant area of investigation is its potential efficacy in treating cognitive dysfunction associated with schizophrenia, a symptom domain where many other antipsychotics have shown limited benefit. nih.gov Studies are examining its effects on neural oscillations, which are believed to be important for normal cognitive function. nih.gov
Another major focus of ongoing research is the development of novel drug delivery systems to improve its bioavailability and patient adherence. sci-hub.se Approaches being explored include transdermal patches and nanostructured lipid carriers (NLCs) designed for enhanced brain delivery. tandfonline.compatsnap.com Research into NLCs has shown promise in significantly increasing oral bioavailability and sustained drug release. tandfonline.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H20ClNO5 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |
InChI |
InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GMDCDXMAFMEDAG-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Fundamental Neuropharmacological Research of Asenapine Maleate
Receptor Binding and Affinity Profiling
Dopaminergic Receptor Interactions (D1, D2, D3, D4)
Asenapine (B1667633) demonstrates high affinity for all four major dopamine (B1211576) receptor subtypes. hres.cawikidoc.org Research indicates its binding affinity (Ki) for D2A and D2B receptors is 1.3 nM and 1.4 nM, respectively. hres.cawikidoc.orgsci-hub.sedrugs.com It exhibits an even higher affinity for the D3 receptor, with a Ki value of 0.42 nM. hres.cawikidoc.orgsci-hub.sedrugs.comnih.govpsychopharmacologyinstitute.com The affinity for D4 and D1 receptors is also significant, with Ki values of 1.1 nM and 1.4 nM, respectively. hres.cawikidoc.orgsci-hub.sedrugs.comnih.govpsychopharmacologyinstitute.com The antagonistic activity of asenapine at these receptors, particularly the D2 receptor, is thought to be central to its antipsychotic properties. patsnap.com Long-term administration of asenapine has been shown to increase D1-like, D2, and D4 receptor binding in various regions of the rat brain in a dose-dependent manner. researchgate.net
Table 1: Asenapine Binding Affinities at Dopaminergic Receptors
Serotonergic Receptor Interactions (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5, 5-HT6, 5-HT7)
Asenapine possesses a broad and potent affinity for a multitude of serotonin (B10506) receptors. hres.cawikidoc.org It displays very high affinity for the 5-HT2C (Ki = 0.03 nM), 5-HT2A (Ki = 0.07 nM), and 5-HT7 (Ki = 0.11 nM) receptors. hres.cawikidoc.orgsci-hub.sedrugs.com Significant affinity is also observed for the 5-HT2B (Ki = 0.18 nM), 5-HT6 (Ki = 0.25 nM), 5-HT5A (Ki = 1.6 nM), 5-HT1A (Ki = 2.5 nM), and 5-HT1B (Ki = 2.7 nM) receptors. hres.cawikidoc.orgsci-hub.sedrugs.com The high ratio of 5-HT2A to D2 receptor binding affinity is a characteristic feature of many atypical antipsychotics, and asenapine exhibits a 19-fold higher affinity for the 5-HT2A receptor. dovepress.comnih.gov This potent antagonism at various 5-HT receptors is believed to contribute to its therapeutic effects. patsnap.com
Table 2: Asenapine Binding Affinities at Serotonergic Receptors
| Receptor | Ki (nM) | pKi |
|---|---|---|
| 5-HT1A | 2.5 hres.cawikidoc.orgsci-hub.sedrugs.comnih.govpsychopharmacologyinstitute.com | 8.6 nih.govselleckchem.comadooq.com |
| 5-HT1B | 2.7 hres.cahres.ca | 8.4 nih.govselleckchem.comadooq.com |
| 5-HT2A | 0.07 hres.cawikidoc.orgsci-hub.sedrugs.com | 10.2 nih.govselleckchem.comadooq.com |
| 5-HT2B | 0.18 hres.cawikidoc.orgsci-hub.sedrugs.com | 9.8 nih.govselleckchem.comadooq.com |
| 5-HT2C | 0.03 hres.cawikidoc.orgsci-hub.sedrugs.comnih.govpsychopharmacologyinstitute.com | 10.5 nih.govselleckchem.comadooq.com |
| 5-HT5 | 1.6 hres.capsychopharmacologyinstitute.com | 8.8 nih.govselleckchem.com |
| 5-HT6 | 0.25 hres.cawikidoc.orgsci-hub.sedrugs.comnih.govpsychopharmacologyinstitute.com | 9.6 nih.govselleckchem.com |
| 5-HT7 | 0.11 hres.cawikidoc.orgsci-hub.sedrugs.com | 9.9 nih.govselleckchem.comadooq.com |
Adrenergic Receptor Interactions (α1A, α2A, α2B, α2C)
Asenapine also demonstrates high affinity for several adrenergic receptors. wikidoc.orgijmca.com It binds to α1A, α2A, and α2C receptors with a Ki of 1.2 nM for each. hres.cawikidoc.orgsci-hub.sedrugs.com Notably, its affinity for the α2B-adrenergic receptor is even higher, with a Ki value of 0.33 nM. hres.cawikidoc.orgsci-hub.sedrugs.com The antagonist activity at these receptors may contribute to some of the clinical effects of asenapine. hres.catga.gov.au
Table 3: Asenapine Binding Affinities at Adrenergic Receptors
| Receptor | Ki (nM) | pKi |
|---|---|---|
| α1A | 1.2 hres.cawikidoc.orgsci-hub.sedrugs.com | 8.9 adooq.com |
| α2A | 1.2 hres.cawikidoc.orgsci-hub.sedrugs.com | 8.9 nih.govselleckchem.comadooq.com |
| α2B | 0.33 hres.cawikidoc.orgsci-hub.sedrugs.com | 9.5 nih.govselleckchem.comadooq.com |
| α2C | 1.2 hres.cawikidoc.orgsci-hub.sedrugs.com | 8.9 nih.govselleckchem.comadooq.com |
Histaminergic Receptor Interactions (H1, H2)
Asenapine exhibits a high affinity for the histamine (B1213489) H1 receptor, with a Ki value of 1.0 nM. wikidoc.orgsci-hub.sedrugs.comnih.govdovepress.com This potent H1 antagonism is associated with the sedative effects observed with the drug. patsnap.comnih.govtga.gov.au Uniquely among atypical antipsychotics, asenapine also shows a moderate affinity for the H2 receptor, with a Ki value of 6.2 nM. wikidoc.orgsci-hub.sedrugs.comnih.govdovepress.comijmca.com
Table 4: Asenapine Binding Affinities at Histaminergic Receptors
| Receptor | Ki (nM) | pKi |
|---|---|---|
| H1 | 1.0 wikidoc.orgsci-hub.sedrugs.comnih.govdovepress.com | 9.0 nih.govselleckchem.comadooq.com |
| H2 | 6.2 wikidoc.orgsci-hub.sedrugs.comnih.govdovepress.comijmca.com | 8.2 nih.govselleckchem.comadooq.com |
Absence of Appreciable Muscarinic Cholinergic Receptor Affinity
A distinguishing feature of asenapine's receptor profile is its lack of any significant affinity for muscarinic cholinergic receptors. nih.govcpn.or.kreuropa.eudovepress.comijmca.comdrugbank.comnps.org.au The reported Ki value for the M1 muscarinic receptor is 8128 nM, indicating a very low affinity. hres.canih.govpsychopharmacologyinstitute.comnih.gov This lack of muscarinic receptor binding is thought to contribute to a potentially more favorable cognitive profile compared to some other antipsychotics. nih.gov
Comparative In Vitro Receptor Selectivity Research
When compared to other atypical antipsychotics like risperidone, olanzapine (B1677200), quetiapine, and clozapine (B1669256), asenapine demonstrates a unique receptor binding signature. nih.govhres.ca It has a broader and more potent interaction with a range of human 5-HT receptors. hres.catga.gov.au For instance, relative to its affinity for the D2 receptor, asenapine shows a higher affinity for the 5-HT2C, 5-HT2A, 5-HT2B, 5-HT7, 5-HT6, α2B, and D3 receptors. nih.govmedchemexpress.com Unlike olanzapine and clozapine, which have high affinity for 5-HT2C and H1 receptors, asenapine's liability for weight gain is substantially less. dovepress.comnih.gov Furthermore, its lack of affinity for muscarinic receptors contrasts with olanzapine, quetiapine, and clozapine. hres.catga.gov.au Asenapine is also the only one of these agents with a notable affinity for H2 receptors. nih.govtga.gov.au
Molecular and Cellular Mechanism Investigations
Antagonist Activity Mechanisms at Key Receptors
Asenapine demonstrates high affinity for a wide array of receptors, acting as an antagonist at most of them. nih.govwikipedia.org Research indicates that asenapine is a potent antagonist at various serotonin, dopamine, and adrenergic receptors. nih.govspringer.com
Key research findings highlight asenapine's potent antagonist activity at several key receptors:
Serotonin Receptors: Asenapine exhibits particularly high affinity and antagonist activity at 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. researchgate.netpsikofarmakoloji.org Its high affinity for the 5-HT2A receptor, relative to the D2 receptor, is a characteristic feature of atypical antipsychotics. nih.gov The antagonism of various 5-HT receptors is thought to contribute to its effects on mood and cognition. patsnap.com
Dopamine Receptors: Asenapine is a potent antagonist of dopamine D2, D3, and D4 receptors. nih.govpsikofarmakoloji.org The blockade of D2 receptors is a cornerstone of its antipsychotic properties, helping to alleviate the positive symptoms of psychosis. patsnap.comnih.gov
Adrenergic Receptors: The compound also shows significant antagonist activity at α1- and α2-adrenergic receptors. nih.govspringer.com Antagonism at α2-adrenoceptors, in particular, may play a role in modulating the release of norepinephrine (B1679862) and improving certain symptoms. patsnap.comnih.gov
Histamine Receptors: Asenapine is a potent antagonist of the histamine H1 receptor. patsnap.com
The following table summarizes the binding affinities (pKi) of asenapine for various human receptors, indicating its potent interaction with these targets. A higher pKi value signifies a stronger binding affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (pKi) |
| Serotonin | 5-HT1A | 8.6 |
| 5-HT1B | 8.4 | |
| 5-HT2A | 10.2 | |
| 5-HT2B | 9.8 | |
| 5-HT2C | 10.5 | |
| 5-HT5A | 8.8 | |
| 5-HT6 | 9.5 | |
| 5-HT7 | 9.9 | |
| Dopamine | D1 | 8.9 |
| D2 | 8.9 | |
| D3 | 9.4 | |
| D4 | 9.0 | |
| Adrenergic | α1 | 8.9 |
| α2A | 8.9 | |
| α2B | 9.5 | |
| α2C | 8.9 | |
| Histamine | H1 | 9.0 |
| H2 | 8.2 |
Data sourced from references wikipedia.orgnih.gov.
Partial Agonism Research (e.g., 5-HT1A)
In addition to its widespread antagonist activity, research has identified that asenapine acts as a partial agonist at the serotonin 5-HT1A receptor. nih.govwikipedia.org This is a notable feature shared with only a few other atypical antipsychotics. psikofarmakoloji.org The partial agonism at 5-HT1A receptors may contribute to the mood-stabilizing and potential anxiolytic effects of the drug. patsnap.comcambridge.org Studies have shown that this action can stimulate somatostatin (B550006) secretion and may play a role in the regulation of certain enzymes. researchgate.net Preclinical research suggests that the anxiolytic-like effects of asenapine may be mediated through its activity at both 5-HT1A and 5-HT2C receptors. cambridge.org
Influence on Neurotransmitter Efflux in Preclinical Models
Preclinical studies, primarily using microdialysis in rats, have demonstrated that asenapine can significantly influence the release of key neurotransmitters in specific brain regions. tandfonline.comnih.gov These effects are thought to be a downstream consequence of its receptor binding profile.
Asenapine has been shown to increase the efflux of dopamine in the medial prefrontal cortex (mPFC) and the hippocampus in a dose-dependent manner. nih.govnih.gov Specifically, doses of 0.05, 0.1, and 0.5 mg/kg were effective in elevating dopamine levels in these regions. nih.gov In the nucleus accumbens (NAc), only the higher dose of 0.5 mg/kg produced a significant increase in dopamine efflux. nih.gov This preferential increase in cortical dopamine release is a characteristic shared with other atypical antipsychotics and is hypothesized to contribute to improvements in cognitive and negative symptoms. nih.govnih.gov The effect of asenapine on dopamine efflux appears to be linked to its indirect agonism at 5-HT1A receptors. nih.gov
Asenapine has been observed to increase the efflux of acetylcholine (B1216132) in the medial prefrontal cortex at doses of 0.1 and 0.5 mg/kg. nih.govresearchgate.net In the hippocampus, an increase in acetylcholine efflux was noted at the 0.5 mg/kg dose. nih.gov Notably, asenapine did not increase acetylcholine release in the nucleus accumbens at the doses tested. nih.gov This preferential cortical and hippocampal increase in acetylcholine is another feature it shares with some atypical antipsychotics. tandfonline.comnih.gov The effect of asenapine on acetylcholine efflux has also been linked to its indirect 5-HT1A agonism. nih.gov Importantly, asenapine has very low affinity for muscarinic acetylcholine receptors, meaning it is less likely to cause anticholinergic side effects. wikipedia.orgpsikofarmakoloji.org
Glutamatergic Neurotransmission Potentiation
Asenapine maleate (B1232345) has been shown to potentiate glutamatergic neurotransmission, a key area of investigation for understanding its therapeutic effects. nih.govmdpi.com Research indicates that asenapine does not directly increase glutamate (B1630785) efflux in brain regions like the medial prefrontal cortex (mPFC) or the nucleus accumbens (NAc). researchgate.net Instead, its influence on the glutamate system appears to be more nuanced, involving the modulation of glutamate receptor function. nih.govhres.ca
In preclinical studies using rat cortical pyramidal cells, asenapine was found to enhance N-methyl-D-aspartate (NMDA) receptor-evoked current responses. hres.canih.gov Specifically, a low concentration (5 nM) of asenapine significantly facilitated NMDA-induced currents. nih.gov This potentiation is not a direct action on the NMDA receptor itself but is believed to be an indirect mechanism. hres.ca Research suggests this facilitation is dependent on dopamine, particularly the activation of D1 receptors. nih.govresearchgate.net The asenapine-induced enhancement of NMDA currents was blocked by the D1 receptor antagonist SCH23390. nih.gov Furthermore, asenapine was shown to reverse the functional hypoactivity of cortical NMDA receptors induced by phencyclidine (PCP), a noncompetitive NMDA receptor antagonist. nih.gov
In addition to its effects on NMDA receptors, chronic administration of asenapine leads to dose-dependent and region-specific changes in ionotropic glutamate receptors, including 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl) propionic acid (AMPA) receptors. nih.govhres.ca Long-term treatment has been associated with increases in AMPA receptor binding in certain brain regions. nih.gov These alterations in glutamate receptor levels are thought to be secondary to asenapine's primary interactions with other neurotransmitter systems, such as serotonin and dopamine, which are known to modulate glutamatergic activity. tga.gov.au
Investigation of Receptor Expression and Regulation following Asenapine Maleate Exposure in Preclinical Models
Chronic exposure to this compound in preclinical models induces significant regulatory changes in the expression of various neurotransmitter receptors. mdpi.comnih.govnih.gov These neuroadaptations are believed to contribute to its long-term therapeutic profile.
Studies in rats have demonstrated that repeated asenapine administration leads to a distinct pattern of receptor regulation in different brain areas. nih.govresearchgate.net A notable finding is the upregulation of dopamine D2 receptors in regions like the nucleus accumbens and caudate putamen. researchgate.netunl.edu This is accompanied by an upregulation of D1-like receptors. researchgate.netthepharmstudent.com This dual upregulation of D1 and D2 receptors is hypothesized to be associated with a lower propensity for producing extrapyramidal symptoms. researchgate.netthepharmstudent.com Furthermore, repeated treatment increases D4 receptor binding in the nucleus accumbens, caudate putamen, and hippocampus. researchgate.net
In parallel with its effects on dopamine receptors, chronic asenapine treatment also modulates serotonin receptors. A downregulation of 5-HT2A receptor binding has been observed in the medial prefrontal cortex. unl.edunih.gov This effect, combined with a high 5-HT2A to D2 receptor occupancy ratio, is a characteristic shared with other atypical antipsychotics. nih.gov
Interestingly, despite having no significant direct affinity for muscarinic cholinergic receptors, chronic asenapine administration has been found to increase muscarinic receptor binding in the frontal cortex and hippocampal regions of rats. nih.govfda.gov This suggests an indirect regulatory mechanism. nih.gov
The table below summarizes the observed changes in receptor expression following chronic asenapine administration in preclinical models.
| Receptor Family | Receptor Subtype | Observed Regulation | Brain Region(s) | Citation(s) |
| Dopamine | D1-like | Upregulation | Not specified | thepharmstudent.com, researchgate.net |
| D2 | Upregulation | Nucleus Accumbens, Caudate Putamen, Medial Prefrontal Cortex | researchgate.net, unl.edu, nih.gov | |
| D4 | Upregulation | Nucleus Accumbens, Caudate Putamen, Hippocampus | researchgate.net | |
| Serotonin | 5-HT2A | Downregulation | Medial Prefrontal Cortex | unl.edu, nih.gov |
| Glutamate | NMDA | Decreased Binding | Frontal Cortex, Hippocampus | nih.gov |
| AMPA | Increased Binding | Frontal Cortex, Hippocampus | nih.gov | |
| Cholinergic | Muscarinic | Increased Binding | Frontal Cortex, Hippocampus | nih.gov |
These dynamic changes in receptor populations highlight the complex neuroplasticity that occurs following prolonged asenapine exposure. mdpi.comnih.gov
Studies on Specific Protein or Enzyme Interactions beyond Receptors
Beyond its interaction with neurotransmitter receptors, the metabolic profile of this compound is primarily defined by its interaction with specific enzymes. The primary metabolic pathways for asenapine are direct glucuronidation and oxidative metabolism. nih.goveuropa.eupom.go.id
The main enzyme responsible for the direct glucuronidation of asenapine is UDP-glucuronosyltransferase 1A4 (UGT1A4). medscape.commedcentral.comdrugbank.com Oxidative metabolism is mediated predominantly by the cytochrome P450 (CYP) isoenzyme CYP1A2, with lesser contributions from CYP3A4 and CYP2D6. nih.goveuropa.eumedcentral.com Asenapine itself is considered a weak inhibitor of CYP2D6 and does not appear to induce CYP1A2 or CYP3A4. pom.go.idmedcentral.com
In vitro studies have shown that asenapine can directly inhibit CYP1A2 and CYP2D6 in liver microsomes. mdpi.com However, prolonged in vivo treatment in preclinical models has demonstrated a down-regulation of liver cytochrome P450 enzymes, including CYP1A, CYP2B, CYP2C11, and CYP3A. researchgate.net This suggests that chronic asenapine treatment may slow its own metabolism over time. researchgate.net The interaction with CYP enzymes is clinically relevant, as co-administration with strong inhibitors of these pathways, such as the CYP1A2 inhibitor fluvoxamine, can increase asenapine plasma concentrations. nih.govmedicines.org.uk
The table below details the key enzymes involved in asenapine metabolism and the nature of the interaction.
| Enzyme/Protein | Family | Role/Interaction | Citation(s) |
| UGT1A4 | UDP-glucuronosyltransferase | Primary enzyme for direct glucuronidation of asenapine. | medscape.com, medcentral.com, drugbank.com |
| CYP1A2 | Cytochrome P450 | Predominant enzyme for oxidative metabolism of asenapine. | medcentral.com, europa.eu, nih.gov |
| CYP3A4 | Cytochrome P450 | Minor contributor to oxidative metabolism. | medcentral.com, europa.eu, nih.gov |
| CYP2D6 | Cytochrome P450 | Minor contributor to oxidative metabolism; weakly inhibited by asenapine. | medcentral.com, pom.go.id, nih.gov |
More recent research has also explored asenapine's potential interaction with other proteins. One study, using docking simulations and enzymatic assays, identified asenapine as a potential inhibitor of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKIIα and CaMKIIβ) in the micromolar range, suggesting it could be a lead compound for developing new CaMKII inhibitors. asu.edu.joopenmedicinalchemistryjournal.com
Structure-Activity Relationship (SAR) Research
Derivational Studies from Precursor Compounds (e.g., Mianserin)
This compound is a tetracyclic compound belonging to the dibenzo-oxepino-pyrrole chemical class. nih.govfda.gov Its development originated from structural modifications of the tetracyclic antidepressant, mianserin (B1677119). nih.govthepharmstudent.comresearchgate.netwikipedia.org Mianserin itself is known for its complex pharmacology, including effects on serotonergic, histaminergic, and adrenergic receptors. The structural alteration from mianserin to create asenapine (also known as Org 5222) was undertaken by Organon laboratories with the goal of producing a novel psychopharmacological agent with a profile suitable for treating psychosis. nih.govthepharmstudent.com This chemical derivation is a key aspect of asenapine's history, linking its structural backbone to an established class of psychoactive compounds while endowing it with a unique receptor binding profile. nih.gov
Computational and Ligand-Based SAR Modeling
Computational methods have been employed to understand the structure-activity relationships of asenapine. Pharmacophore modeling, a ligand-based drug design technique, has been used to identify the crucial three-dimensional arrangement of molecular features necessary for biological activity. researchgate.net
Due to the rigid, fused-ring structure of asenapine, its docked conformations have served as templates for pharmacophore development. researchgate.net One such model identified key features including aromatic moieties and a hydrogen-bond donor/cation group as essential for interaction. researchgate.net These computational models are valuable for virtual screening efforts to identify new molecules with similar activity profiles. researchgate.net For instance, a structure-based pharmacophore model was used to screen for potential inhibitors of the COVID-19 main protease, which successfully identified asenapine among other drugs, suggesting its scaffold could interact with diverse biological targets. asu.edu.jo These modeling studies help to rationalize the polypharmacology of asenapine—its ability to bind with high affinity to multiple receptors—and guide the discovery of new compounds. hse.ru
Preclinical Neurobiological and Behavioral Research Methodologies
Animal Models for Neuropharmacological Evaluation
Animal models play a pivotal role in the neuropharmacological assessment of potential antipsychotic compounds. These models are designed to replicate specific behavioral or neurochemical abnormalities observed in human psychiatric conditions, thereby providing a platform to test the therapeutic potential of novel drugs like asenapine (B1667633). nih.govtandfonline.com
Models of Psychotic-like Behavior
Several well-validated animal models are employed to predict the antipsychotic efficacy of a compound by assessing its ability to counteract behaviors induced by dopaminemimetic agents or to measure sensorimotor gating and conditioned responses. nih.govnih.govoup.comnih.govresearchgate.net
Apomorphine-Induced Locomotor Activity Studies
A common method to screen for antipsychotic potential involves the use of dopamine (B1211576) agonists like apomorphine (B128758) or amphetamine to induce hyperlocomotion in rodents, a behavior considered analogous to the positive symptoms of psychosis. The ability of a test compound to attenuate this induced hyperactivity is predictive of its antipsychotic action. nih.govnih.govresearchgate.net
In studies with adult rats, the administration of amphetamine resulted in a significant increase in locomotor activity. Pre-treatment with asenapine was found to dose-dependently reverse this amphetamine-induced hyperlocomotion. thepharmstudent.com This suggests that asenapine effectively blocks dopamine D2 receptors, a key mechanism for its antipsychotic effects. thepharmstudent.com Research has shown asenapine to be highly potent in this assay, with activity observed at a dose of 0.03 mg/kg. nih.govnih.gov
Table 1: Effect of Asenapine on Amphetamine-Induced Locomotor Activity An interactive data table will be available in a future version.
| Study Parameter | Observation | Supporting Evidence |
|---|---|---|
| Model | Amphetamine-stimulated locomotor activity in rats | nih.govnih.gov |
| Effect of Asenapine | Potently reversed amphetamine-induced hyperactivity | nih.govthepharmstudent.com |
| Active Dose | 0.03 mg/kg | nih.govnih.gov |
Prepulse Inhibition (PPI) of Startle Reflex Assessment
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. nih.govcpn.or.kr Deficits in PPI are observed in patients with schizophrenia and are considered a model of sensorimotor gating deficits. cpn.or.krtaconic.com The ability of a drug to restore PPI disrupted by dopamine agonists like apomorphine is a strong indicator of its antipsychotic potential. tandfonline.comnih.gov
In preclinical studies, asenapine has demonstrated potency in reversing apomorphine-induced disruptions of PPI in rats. nih.govtga.gov.au The potency of asenapine in this model was found to be greater than that of other atypical antipsychotics like olanzapine (B1677200) and risperidone, which may be attributed to its higher affinity for D2 receptors. thepharmstudent.com Studies have shown that asenapine is effective in this assay at a dose of 0.03 mg/kg. nih.govnih.gov
Conditioned Avoidance Response (CAR) Studies
The conditioned avoidance response (CAR) is a behavioral paradigm used to predict the efficacy of antipsychotic drugs. nih.govresearchgate.net In this test, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding neutral stimulus (e.g., a light or tone). Antipsychotic drugs are known to suppress this learned avoidance behavior. nih.gov
Asenapine has been shown to effectively block the conditioned avoidance response in preclinical studies, which is predictive of its antipsychotic activity. oup.comoup.com Repeated administration of asenapine has been found to induce a sensitization effect, meaning its ability to disrupt the avoidance response increases with successive treatments. nih.govunl.edu This effect was observed to be long-lasting. unl.edu Furthermore, adolescent exposure to asenapine resulted in a sensitized inhibition of avoidance responding that persisted into adulthood. nih.gov
Models for Cognitive Function Research
Cognitive impairment is a core feature of schizophrenia, and there is a significant need for treatments that can address these deficits. psychiatria-danubina.com Animal models are used to investigate the potential cognitive-enhancing effects of compounds like asenapine. nih.govtandfonline.com
In studies using normal, healthy rats, asenapine, much like olanzapine and risperidone, did not show an improvement in cognitive performance in tasks such as the delayed non-match to place (DNMTP) and the five-choice serial reaction time (5-CSRT) task. nih.govnih.govresearchgate.net In fact, at doses higher than those required for its antipsychotic effects, asenapine was found to impair cognitive performance, an effect also seen with olanzapine and risperidone. nih.govnih.govresearchgate.net
However, in a primate model where cognitive deficits were induced by the administration of phencyclidine (PCP), asenapine demonstrated the ability to improve executive function. nih.govpsychiatria-danubina.com Monkeys treated with asenapine after PCP exposure showed significant improvements in reversal learning tasks, and these improvements were maintained with continued administration. nih.govresearchgate.netpsychiatria-danubina.com
Neurochemical Alterations in Specific Brain Regions
The therapeutic effects of asenapine are believed to be mediated through its interaction with various neurotransmitter systems in specific brain regions. nih.govtandfonline.comresearchgate.netpsychiatria-danubina.com Preclinical studies have investigated the neurochemical changes induced by asenapine to better understand its mechanism of action.
Asenapine has been shown to preferentially increase the levels of dopamine, norepinephrine (B1679862), and acetylcholine (B1216132) in cortical and limbic brain areas. tandfonline.com In monkeys treated with PCP to model cognitive deficits, asenapine administration led to an increase in dopamine and serotonin (B10506) turnover in several brain regions. nih.govresearchgate.net Notably, asenapine reversed the PCP-induced depletion of dopamine in the central amygdala. nih.govresearchgate.net A significant finding was the amelioration of a PCP-induced deficit in serotonin utilization in the orbitofrontal cortex and nucleus accumbens, which correlated with its efficacy in reversing cognitive deficits. researchgate.net
Furthermore, repeated treatment with asenapine in rats has been found to increase the binding of α1- and α2-adrenergic receptors in the medial prefrontal cortex and dorsolateral frontal cortex. oup.comoup.com Despite having no significant affinity for muscarinic receptors, asenapine also produced regionally selective increases in the binding of M1-M5 muscarinic cholinergic receptors in the medial prefrontal cortex, dorsolateral frontal cortex, and specific regions of the hippocampus (CA1 and CA3). oup.comoup.com
Table 2: Neurochemical Effects of Asenapine in Preclinical Models An interactive data table will be available in a future version.
| Brain Region | Neurotransmitter/Receptor System | Observed Effect of Asenapine | Supporting Evidence |
|---|---|---|---|
| Cortical & Limbic Areas | Dopamine, Norepinephrine, Acetylcholine | Preferential increase in levels | tandfonline.com |
| Various Brain Regions (PCP model) | Dopamine & Serotonin Turnover | Increased turnover | nih.govresearchgate.net |
| Central Amygdala (PCP model) | Dopamine | Reversed PCP-induced depletion | nih.govresearchgate.net |
| Orbitofrontal Cortex & Nucleus Accumbens (PCP model) | Serotonin Utilization | Ameliorated PCP-induced deficit | researchgate.net |
| Medial Prefrontal & Dorsolateral Frontal Cortex | α1- and α2-Adrenergic Receptors | Increased binding | oup.comoup.com |
| Medial Prefrontal & Dorsolateral Frontal Cortex, Hippocampus (CA1 & CA3) | M1-M5 Muscarinic Cholinergic Receptors | Increased binding | oup.comoup.com |
Studies on Chronic Administration Effects in Animal Models
Chronic administration of asenapine in animal models has been shown to induce significant neurochemical and behavioral changes. These studies are crucial for understanding the long-term therapeutic effects and neuroadaptations associated with the compound.
In rodent models, long-term treatment with asenapine alters the abundance and density of various neurotransmitter receptors in different brain regions. tandfonline.commdpi.com Specifically, chronic administration affects dopamine, serotonin, glutamate (B1630785), adrenergic, and cholinergic receptor subtypes. tandfonline.commdpi.com For instance, four weeks of twice-daily asenapine administration in rats led to increased muscarinic cholinergic receptor binding in the frontal cortex and hippocampus. nih.govoup.com This is noteworthy as asenapine itself has no significant affinity for muscarinic receptors, suggesting an indirect modulatory effect. nih.govoup.com Similarly, long-term treatment resulted in regionally selective increases in α1- and α2-adrenergic receptor binding in the frontal cortex, likely due to direct receptor blockade. oup.com
Chronic asenapine has also been found to produce dose-dependent and region-specific effects on ionotropic glutamate receptors. tandfonline.com These neuroplastic changes in receptor expression may underlie the therapeutic profile of asenapine. mdpi.comnih.gov
From a neurochemical perspective, prolonged treatment with asenapine has been observed to influence monoamine systems. In rats, 21-day administration of asenapine increased the firing activity of noradrenergic neurons in the locus coeruleus and enhanced serotonergic tone in the hippocampus. nih.gov Furthermore, chronic asenapine treatment in monkeys was shown to increase dopamine and serotonin turnover in several cortical and subcortical brain regions. nih.gov In a study investigating the effects of asenapine on monkeys previously exposed to phencyclidine (PCP), a model for certain aspects of schizophrenia, long-term asenapine administration reversed PCP-induced deficits in serotonin turnover in the orbitofrontal cortex. nih.gov
Behaviorally, chronic asenapine has demonstrated efficacy in animal models of cognitive function. In monkeys with PCP-induced cognitive deficits, long-term asenapine treatment led to substantial and sustained improvements in executive functions, such as reversal learning. tandfonline.comnih.gov In rats, chronic treatment with asenapine was effective in improving subchronic PCP-induced impairments in reversal learning. researchgate.net
The following table summarizes the key findings from chronic administration studies of asenapine in animal models.
Table 1: Effects of Chronic Asenapine Administration in Animal Models
| Animal Model | Duration of Treatment | Key Neurochemical/Behavioral Findings | Reference |
|---|---|---|---|
| Rat | 21 days | Increased firing of noradrenergic neurons; enhanced serotonergic tone. | nih.gov |
| Rat | 4 weeks | Increased muscarinic receptor binding in frontal cortex and hippocampus. | nih.govoup.com |
| Rat | Long-term | Increased α1- and α2-adrenergic receptor binding in frontal cortex. | oup.com |
| Monkey (PCP-treated) | 28 days | Reversed PCP-induced deficits in serotonin turnover; improved executive function. | nih.gov |
In Vitro and Ex Vivo Neurobiological Assays
In vitro studies using brain slices and cell cultures have provided valuable insights into the cellular and synaptic mechanisms of asenapine maleate (B1232345). These preparations allow for the direct application of the compound to neural tissue and the measurement of its effects on neuronal activity.
In rat brain slice preparations, asenapine has been shown to facilitate N-methyl-D-aspartate (NMDA) receptor-mediated transmission in the medial prefrontal cortex (mPFC). nih.govresearchgate.net Specifically, low nanomolar concentrations of asenapine significantly enhanced NMDA-induced currents in pyramidal cells. researchgate.net This facilitatory effect was found to be dependent on dopamine D1 receptor activation, as it was blocked by a D1 receptor antagonist. researchgate.net Furthermore, asenapine was able to reverse the blockade of NMDA-induced currents caused by the NMDA receptor antagonist phencyclidine (PCP). researchgate.net
In addition to its effects on NMDA receptors, studies combining asenapine with the selective serotonin reuptake inhibitor (SSRI) escitalopram (B1671245) in rat mPFC slices have demonstrated a facilitation of both NMDA- and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-induced currents. nih.gov This suggests a synergistic effect on glutamatergic transmission when asenapine is co-administered with an SSRI. nih.gov
Electrophysiological experiments in anesthetized rats, which share methodologies with in vitro brain slice recordings, have further elucidated asenapine's actions. These studies have shown that asenapine potently blocks the inhibitory effects of 5-HT2A and α2-adrenergic receptor activation on the firing of noradrenergic neurons in the locus coeruleus. hres.ca It also blocks D2 receptor-mediated inhibition of dopaminergic neuron activity in the ventral tegmental area. hres.ca
The following table summarizes the key findings from brain slice and cell culture studies investigating the effects of asenapine.
Table 2: Effects of Asenapine in Brain Slice and Cell Culture Studies
| Preparation | Key Findings | Mechanism | Reference |
|---|---|---|---|
| Rat mPFC Slices | Facilitated NMDA-induced currents in pyramidal cells. | Dependent on dopamine D1 receptor activation. | researchgate.net |
| Rat mPFC Slices | Reversed PCP-induced blockade of NMDA currents. | researchgate.net | |
| Rat mPFC Slices | Facilitated NMDA- and AMPA-induced currents when combined with escitalopram. | Synergistic effect on glutamatergic transmission. | nih.gov |
| Anesthetized Rat (Locus Coeruleus) | Blocked inhibitory effects of 5-HT2A and α2-adrenergic receptor activation. | Antagonism at 5-HT2A and α2-adrenergic receptors. | hres.ca |
In vitro and ex vivo neurotransmitter release and uptake assays have been instrumental in characterizing the neurochemical profile of asenapine maleate. These studies typically utilize techniques like microdialysis in freely moving animals to measure changes in extracellular neurotransmitter levels in specific brain regions.
Research has consistently shown that asenapine preferentially increases the efflux of dopamine, norepinephrine, and acetylcholine in cortical and limbic brain areas. tandfonline.commdpi.comresearchgate.net In microdialysis studies in awake, freely moving rats, asenapine was found to significantly increase dopamine efflux in the medial prefrontal cortex (mPFC) and hippocampus. researchgate.net Notably, a higher dose was required to enhance dopamine efflux in the nucleus accumbens, suggesting a preferential effect on cortical and limbic regions. researchgate.net This pattern of preferential cortical dopamine release is a characteristic shared with other atypical antipsychotic drugs. researchgate.net
Asenapine also increases the release of norepinephrine and acetylcholine. tandfonline.com It significantly increased acetylcholine efflux in the mPFC and, at a higher dose, in the hippocampus, but not in the nucleus accumbens. researchgate.net The effects of asenapine on both dopamine and acetylcholine efflux were blocked by a 5-HT1A antagonist, indicating an indirect involvement of 5-HT1A receptor agonism. researchgate.net Furthermore, asenapine increased norepinephrine efflux in both the mPFC and hippocampus. researchgate.net
In contrast to its effects on dopamine, norepinephrine, and acetylcholine, asenapine did not significantly alter the efflux of glutamate or GABA in the mPFC or nucleus accumbens at the doses tested. researchgate.net
When combined with the SSRI escitalopram, low doses of asenapine markedly enhanced the release of dopamine, norepinephrine, and serotonin in the rat mPFC, as well as dopamine release in the nucleus accumbens. nih.gov This suggests a synergistic augmentation of monoaminergic outflow. nih.gov
The following table summarizes the effects of asenapine on neurotransmitter release from in vivo microdialysis studies.
Table 3: Effects of Asenapine on Neurotransmitter Release
| Neurotransmitter | Brain Region | Effect | Reference |
|---|---|---|---|
| Dopamine | Medial Prefrontal Cortex | Increased Efflux | researchgate.netki.se |
| Dopamine | Hippocampus | Increased Efflux | researchgate.net |
| Dopamine | Nucleus Accumbens | Increased Efflux (at higher doses) | researchgate.net |
| Norepinephrine | Medial Prefrontal Cortex | Increased Efflux | researchgate.netki.se |
| Acetylcholine | Medial Prefrontal Cortex | Increased Efflux | researchgate.net |
| Acetylcholine | Hippocampus | Increased Efflux (at higher doses) | researchgate.net |
| Serotonin | Medial Prefrontal Cortex | Increased Efflux | ki.se |
| Glutamate | Medial Prefrontal Cortex, Nucleus Accumbens | No Effect | researchgate.net |
This compound exhibits a broad pharmacological profile, characterized by high affinity for a wide range of neurotransmitter receptors. tandfonline.com In vitro and ex vivo receptor binding and functional assays have been essential in defining this unique signature.
Asenapine demonstrates potent antagonism at multiple serotonin (5-HT), dopamine, α-adrenergic, and histamine (B1213489) receptors, with no appreciable affinity for muscarinic cholinergic receptors. thepharmstudent.comnih.goveuropa.eueuropa.eu Its mechanism of action is thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. thepharmstudent.comeuropa.eu Notably, asenapine generally shows a higher affinity for 5-HT2A receptors than for D2 receptors. thepharmstudent.comnih.gov
In vitro binding assays have quantified asenapine's affinity (expressed as Ki, inhibition constant, or pKi, the negative logarithm of Ki) for various human receptor subtypes. It binds with high affinity to numerous receptors, including 5-HT2A, 5-HT2C, 5-HT7, 5-HT6, D2, D3, D4, D1, α1-adrenergic, α2-adrenergic, and H1 receptors. hres.canih.goveuropa.eu Asenapine also acts as a partial agonist at 5-HT1A receptors. mdpi.comcambridge.org
Ex vivo receptor occupancy studies in rats have confirmed that asenapine occupies both D2 and 5-HT2A receptors in the brain in a dose-dependent manner. hres.ca These studies help to establish the relationship between plasma concentrations of the drug and its engagement with its molecular targets in the central nervous system.
Functional assays have further characterized asenapine's activity at these receptors. In vitro assays confirm that asenapine acts as an antagonist at the serotonin, dopamine, adrenergic, and histamine receptors for which it has high affinity. europa.eueuropa.eu Electrophysiological studies have provided in vivo functional evidence of this antagonism, showing that asenapine blocks the effects of agonists at D2, 5-HT2A, and α2-adrenergic receptors. nih.govhres.ca
The following table provides a summary of asenapine's binding affinities for a selection of key human receptors, as determined by in vitro assays.
Table 4: In Vitro Receptor Binding Profile of Asenapine
| Receptor Subtype | Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|
| 5-HT1A | 2.5 | Partial Agonist | hres.cacambridge.org |
| 5-HT2A | 0.06 | Antagonist | nih.goveuropa.eueuropa.eu |
| 5-HT2C | 0.03 | Antagonist | nih.goveuropa.eueuropa.eu |
| 5-HT6 | 1.3 | Antagonist | nih.goveuropa.eu |
| 5-HT7 | 1.3 | Antagonist | nih.goveuropa.eu |
| D1 | 1.4 | Antagonist | hres.canih.gov |
| D2 | 1.3 | Antagonist | nih.goveuropa.eueuropa.eu |
| D3 | 0.42 | Antagonist | nih.goveuropa.eu |
| D4 | 1.1 | Antagonist | nih.gov |
| α1-Adrenergic | 1.2 | Antagonist | nih.goveuropa.eu |
| α2-Adrenergic | 1.2 | Antagonist | nih.goveuropa.eu |
| H1 | 1.0 | Antagonist | hres.caeuropa.eu |
Sensitization and Tolerance Research in Preclinical Models
Preclinical research has investigated whether repeated administration of asenapine leads to behavioral sensitization (an enhancement of the drug's effects) or tolerance (a reduction in the drug's effects). These phenomena are important for understanding the long-term efficacy and potential for side effects of antipsychotic medications.
Studies in rats have demonstrated that repeated treatment with asenapine can induce a sensitization effect in established preclinical tests of antipsychotic activity. nih.govnih.gov Specifically, in the conditioned avoidance response (CAR) and phencyclidine (PCP)-induced hyperlocomotion models, daily administration of asenapine for five consecutive days resulted in a progressive increase in its inhibitory effects in a dose-dependent manner. nih.govnih.gov This indicates that the behavioral response to asenapine becomes stronger with repeated exposure.
Furthermore, this sensitization appears to be long-lasting. unl.edu After a drug-free period following the initial 5-day treatment, rats previously treated with asenapine still showed a significantly enhanced response when challenged again with asenapine. nih.govnih.gov This suggests a persistent neuroadaptation.
Research has also explored cross-sensitization between asenapine and other atypical antipsychotics. Rats that were sensitized to asenapine also showed an increased response to a subsequent challenge with olanzapine, and to a lesser extent, clozapine (B1669256). nih.govnih.gov This suggests a shared underlying mechanism of action and predicts that the behavioral profile of asenapine may be more similar to that of olanzapine. nih.govnih.gov
In contrast to sensitization, some studies have looked at the potential for tolerance to develop. One electrophysiological study found that while two days of asenapine administration partially prevented the inhibitory effects of a D2 agonist, this effect was lost after 21 days of treatment. nih.gov The authors suggested this could indicate adaptive changes leading to D2 receptor sensitization or tolerance to the D2 blocking effect of asenapine over time. nih.gov However, the predominant finding in behavioral models is sensitization. nih.govnih.gov
The following table summarizes the key findings from sensitization and tolerance research on asenapine in preclinical models.
Table 5: Sensitization and Tolerance to Asenapine in Preclinical Models
| Animal Model | Test Paradigm | Key Findings | Reference |
|---|---|---|---|
| Rat | Conditioned Avoidance Response (CAR) | Repeated administration induced a progressive, dose-dependent sensitization. | nih.govnih.gov |
| Rat | PCP-induced Hyperlocomotion | Repeated administration induced a progressive, dose-dependent sensitization. | nih.govnih.gov |
| Rat | CAR and PCP-induced Hyperlocomotion | Asenapine-sensitized rats showed cross-sensitization to olanzapine and clozapine. | nih.govnih.gov |
| Rat | CAR | Asenapine-induced sensitization is long-lasting. | unl.edu |
Advanced Analytical and Characterization Research
Chromatographic Methodologies for Research Applications
Chromatographic techniques are fundamental in the analysis of asenapine (B1667633) maleate (B1232345), facilitating its quantification in various matrices and the identification of related substances. High-performance liquid chromatography (HPLC) stands out as the most extensively utilized method, with numerous applications in research and quality control.
High-Performance Liquid Chromatography (HPLC) Development and Validation
The development and validation of HPLC methods for asenapine maleate are crucial for ensuring accurate and reliable analytical results. These methods are tailored to specific applications, such as determining the drug's concentration in dissolution media or quantifying it in lipid-based nanoformulations. mdpi.comnih.gov Validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure parameters like linearity, accuracy, precision, specificity, and robustness meet stringent criteria. researchgate.netnih.gov
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of this compound. researchgate.net This is due to the non-polar nature of asenapine, which allows for effective separation on a non-polar stationary phase (like C18) with a polar mobile phase. researchgate.netresearchgate.netsaspublishers.com
Several RP-HPLC methods have been developed and validated for the estimation of this compound in bulk drug and pharmaceutical dosage forms. researchgate.netresearchgate.netscholarsresearchlibrary.com These methods typically employ a C18 column and a mobile phase consisting of a mixture of organic solvents (like methanol (B129727) or acetonitrile) and an aqueous buffer. researchgate.netscholarsresearchlibrary.cominnovareacademics.in Detection is commonly carried out using a UV detector at wavelengths around 227 nm, 232 nm, or 270 nm. researchgate.netinnovareacademics.innih.gov
The following tables summarize the chromatographic conditions of various developed RP-HPLC methods:
| Parameter | Method 1 scholarsresearchlibrary.com | Method 2 innovareacademics.in | Method 3 researchgate.net |
| Column | Hiber C18 (250x4.6 mm, 5 µm) | BDS Y Persil C18 (250 x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | 0.05 M potassium dihydrogen phosphate (B84403) : acetonitrile (B52724) (60:40, v/v), pH 2.7 | 0.1% orthophosphoric acid and methanol (65:35 v/v) | Methanol, n-butanol and glacial acetic acid (60:20:20 v/v) |
| Flow Rate | 1.0 mL/min | 1 mL/min | 1ml/min |
| Detection Wavelength | 270 nm | 227 nm | 270 nm |
| Retention Time | 4.2 min | 6.781 min | 1.9 min |
| Linearity Range | 0-150 µg/mL | 100-300 µg/ml | 10-100 µg/ml |
Stability-indicating HPLC methods are crucial for assessing the intrinsic stability of a drug by separating the intact drug from its degradation products. nih.gov For this compound, such methods have been developed and validated to demonstrate specificity in the presence of impurities and degradation products formed under various stress conditions like acid and alkali hydrolysis, oxidation, heat, and light. nih.govinnovareacademics.innih.goviajps.com
Forced degradation studies are conducted to produce these degradation products. researchgate.net The results of these studies help in understanding the degradation pathways of the drug. researchgate.net For instance, one study showed that this compound is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions, but the developed HPLC method could effectively separate the drug peak from the degradation product peaks. innovareacademics.innih.gov Another study indicated no significant degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress. nih.gov
The ability to resolve asenapine from its degradation products is a key feature of these methods, ensuring that the analytical results accurately reflect the concentration of the active pharmaceutical ingredient. innovareacademics.innih.gov
The table below outlines the degradation of Asenapine under different stress conditions as reported in one study. iajps.com
| Stress Condition | % Degradation |
| Acid Hydrolysis | 2.17 |
| Base Hydrolysis | 0.02 |
| Oxidation with Peroxide | 0.55 |
| Thermal Degradation | 1.60 |
| Photolytic Degradation | 0.05 |
Gas Chromatography (GC) Applications
While HPLC is the more common technique, gas chromatography-mass spectrometry (GC-MS) has been employed for the analysis of asenapine in specific contexts, such as in postmortem samples and for its determination in maggots. nih.govindexcopernicus.com
Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite and Degradation Product Identification
Coupled techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the identification and characterization of metabolites and degradation products of this compound. derpharmachemica.com LC-MS/MS offers high sensitivity and selectivity, allowing for the determination of asenapine and its metabolites in complex biological matrices like human plasma and urine. nih.gov
Several LC-MS/MS methods have been developed for the quantification of asenapine and its inactive metabolites, such as N-desmethyl asenapine (DMA) and asenapine-N-glucuronide (ASG). nih.gov These methods typically involve a straightforward liquid-liquid extraction procedure for sample preparation. nih.gov One study detailed an LC-MS/MS assay where the protonated precursor to product ion transitions monitored were m/z 286.1 → 166.0 for asenapine. nih.gov
GC-MS has also been utilized for identifying asenapine in biological samples. nih.gov Furthermore, LC-MS/MS and MSn analysis have been instrumental in elucidating the fragmentation patterns and masses of degradation products formed under stress conditions, without the need for their isolation from the reaction mixtures. researchgate.net One of the identified degradation products in asenapine tablets is the N-oxide of asenapine. fda.gov
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the structural elucidation and characterization of this compound.
UV-Visible Spectrophotometry : This technique is widely used for the quantitative determination of this compound in bulk and pharmaceutical formulations. ijmca.comresearchgate.net The maximum absorbance (λmax) of this compound is typically observed around 269-270 nm in solvents like 0.1N HCl or methanol. ijmca.comresearchgate.net UV spectrophotometric methods have been developed and validated, demonstrating good linearity over a range of concentrations. ijmca.com
Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule and to investigate potential interactions between the drug and excipients in a formulation. tandfonline.comglobalresearchonline.net The characteristic peaks in the FTIR spectrum of this compound include those corresponding to aromatic C-H stretching, C=O stretching, and C-Cl stretching. tandfonline.com For example, one study reported characteristic peaks at 3032 cm⁻¹ (O-H stretching), 1700 cm⁻¹ (C=O stretching), and 1192 cm⁻¹ (aromatic Cl stretching). tandfonline.com The absence of shifts in these peaks in a drug-excipient mixture indicates no chemical interaction. globalresearchonline.net
Mass Spectrometry (MS) : As mentioned in the coupled techniques section, mass spectrometry, particularly in tandem with chromatography (LC-MS/MS, GC-MS), is crucial for identifying and characterizing asenapine, its metabolites, and degradation products by providing information about their molecular weight and fragmentation patterns. nih.govresearchgate.net
Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis technique used to characterize the physical state of this compound. It can determine the melting point of the crystalline drug. For this compound, a crystalline drug, the melting point has been reported to be around 154°C. globalresearchonline.net
Electrophoretic Separation Techniques
The enantiomers of this compound have been successfully separated for the first time using cyclodextrin-modified capillary zone electrophoresis. nih.gov In these studies, various cyclodextrins (CDs) were screened for their effectiveness as chiral selectors, with β-cyclodextrin (β-CD) proving to be the most effective. researchgate.netnih.gov
To achieve optimal separation, an orthogonal experimental design was employed, systematically altering parameters such as the concentration of the background electrolyte, pH, the addition of an organic modifier, capillary temperature, and the applied voltage. researchgate.netnih.gov This optimization led to a validated method capable of baseline separation of the asenapine enantiomers with a resolution (Rs) of 2.40 ± 0.04. researchgate.netnih.gov The validated method demonstrated sensitivity, linearity, accuracy, and precision, conforming to ICH guidelines. nih.gov
The optimal conditions for chiral separation were determined as follows:
Background Electrolyte: 160 mM TRIS-acetate buffer (pH 3.5) researchgate.netnih.gov
Chiral Selector: 7 mM β-CD researchgate.netnih.gov
Temperature: 20 °C researchgate.netnih.gov
Applied Voltage: 15 kV researchgate.netnih.gov
Thermal Analysis for Material Characterization
Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to investigate the physical state and thermal properties of this compound. DSC studies confirm that pure this compound exists in a crystalline state. globalresearchonline.nettandfonline.com This is characterized by a sharp, distinct endothermic peak on the DSC thermogram, which corresponds to its melting point.
Research findings show some variation in the precise melting point, which can be attributed to different experimental conditions such as the heating rate. DSC analysis is typically performed under a nitrogen purge at heating rates between 5 °C/min and 10 °C/min. kcl.ac.uknih.gov The technique is also critical for characterizing formulations; the absence of the drug's characteristic melting peak in a formulation indicates its conversion from a crystalline to an amorphous state, suggesting molecular dispersion within a carrier matrix. tandfonline.comnih.gov
| Observed Melting Point/Peak | Enthalpy of Fusion (ΔH) | Reference |
|---|---|---|
| 141.72 °C | Not Reported | ucl.ac.uk |
| 146 °C | 105 J/g | tandfonline.com |
| ~146 °C | Not Reported | nih.gov |
| 154 °C (Melting range: 141-162 °C) | Not Reported | globalresearchonline.net |
X-Ray Diffraction Studies
X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of crystalline materials like this compound, providing information on polymorphism, crystal structure, and crystallinity.
Powder X-Ray Diffraction (PXRD) is a fundamental tool for identifying and differentiating various crystalline forms (polymorphs) of a drug substance. This compound is known to exist in multiple polymorphic forms, each with a unique PXRD pattern. googleapis.com
Two primary polymorphic forms of this compound are the monoclinic (Form H) and orthorhombic (Form L) forms. google.comgoogle.com The monoclinic form is generally considered more stable at ambient temperatures, while the orthorhombic form has also been well-characterized. google.comfda.gov Research has also identified other polymorphic forms, designated as Form G, G1, and G2, each with distinct PXRD patterns. google.comgoogleapis.com For example, Form G is characterized by peaks at 4.5°, 8.7°, and 27.7° 2θ, while Form G1 shows peaks at 10.1°, 10.7°, 12.1°, 17.1°, 20.0°, 22.4°, and 24.4° 2θ. google.com Another crystalline form, designated Form II, has been identified with characteristic peaks at approximately 19.8±0.1 and 25.1±0.1 degrees 2-theta. google.com
The table below presents the characteristic PXRD peaks for several identified polymorphic forms of this compound.
| Polymorphic Form | Characteristic PXRD Peaks (2θ) |
| Form G | 4.5°, 8.7°, 27.7° google.com |
| Form G1 | 10.1°, 10.7°, 12.1°, 17.1°, 20.0°, 22.4°, 24.4° google.com |
| Form G2 | 6.6°, 9.2°, 10.4°, 13.2°, 16.8°, 18.5°, 20.1°, 21.2°, 21.8° google.com |
| Monoclinic Form | 9.5, 20.3, 21.9, 23.3, 25.1, 26.1, 26.6, 29.0, or 29.9±0.2 google.com |
| Form II | 19.8±0.1, 25.1±0.1 google.com |
PXRD is also instrumental in the study of this compound co-crystals, which are crystalline structures composed of this compound and a co-former. Research has shown that the formation of co-crystals can enhance the solubility and dissolution rate of this compound. researchgate.netnih.gov PXRD patterns of these co-crystals are distinct from those of the individual components, confirming the formation of a new crystalline phase. researchgate.netnih.govingentaconnect.com For instance, co-crystals of this compound with nicotinamide (B372718) have been successfully prepared and characterized by PXRD, which showed that the resulting mixture was crystalline. researchgate.netnih.gov
Furthermore, PXRD is used to assess the crystallinity of this compound in various formulations. In the development of nanostructured lipid carriers (NLCs) for this compound, PXRD analysis of the pure drug revealed sharp peaks indicative of its crystalline nature. tandfonline.com In contrast, the PXRD pattern of the this compound-loaded NLCs showed the absence of these distinct peaks, suggesting that the drug was in an amorphous or molecularly dispersed state within the carrier. tandfonline.com
While PXRD is excellent for identifying crystalline forms, single crystal X-ray diffraction (SCXRD) provides the definitive three-dimensional atomic arrangement within a crystal. This technique is the gold standard for elucidating the absolute crystal structure of a compound.
The detailed structural information obtained from SCXRD is invaluable for computational modeling and for understanding the structure-property relationships that govern the stability, solubility, and bioavailability of this compound.
Computational and Theoretical Research
Molecular Modeling and Docking Studies
Molecular modeling and docking studies have been instrumental in elucidating the potential interactions of asenapine (B1667633) maleate (B1232345) with various biological targets and delivery systems. These computational techniques provide valuable insights into the binding mechanisms, affinities, and structural requirements for molecular recognition.
Receptor-Ligand Interaction Predictions
Molecular docking simulations have been employed to predict the binding of asenapine to its target receptors. The efficacy of asenapine is thought to be mediated by its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. tga.gov.au Docking studies help to visualize and understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that anchor asenapine within the binding pockets of these receptors.
In a drug repurposing study, docking experiments were used to investigate asenapine's potential as an inhibitor for Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII). The simulations showed that asenapine forms several binding interactions within the catalytic sites of CaMKIIα and CaMKIIβ. openmedicinalchemistryjournal.com Another study focused on the interaction of asenapine with bio-enhancers and the enzymes CYP1A2 and CYP3A4. manipal.edu Molecular docking was used to screen bio-enhancer molecules, and the results indicated significant interactions between asenapine and these metabolic enzymes. manipal.eduresearchgate.net
Furthermore, docking studies have been utilized to understand the interaction of asenapine maleate with components of drug delivery systems. For instance, research on phospholipid complexes showed that asenapine can form a complex with phosphatidylcholine. confederationcollege.caresearchgate.net The docking patterns revealed electrostatic interactions between the tertiary amine group of asenapine and the ether group of the macromolecule. researchgate.net Similarly, in the context of transdermal patches, molecular docking revealed the formation of hydrogen bonds between asenapine-methoxypropionic acid (ASE-MA) and the pressure-sensitive adhesive. researchgate.net
Binding Affinity Computations
Computational methods are also used to estimate the binding affinity of this compound to its targets, often expressed as binding energy. In a study investigating asenapine's interaction with phosphatidylcholine, the complex exhibited a binding energy of -3.86 kcal/mol. confederationcollege.caresearchgate.net
In research aimed at enhancing oral bioavailability, the binding of this compound with various cyclodextrins was explored. Molecular dynamics simulations computed the free energy of binding, showing that this compound binds strongly with Capsitol® with a δGPB of -15.93 kcal/mol, and with HPβCD with a δGPB of -9.9 kcal/mol. sci-hub.se
Docking score is another metric used to quantify binding affinity. In a study screening bio-enhancers, quercetin (B1663063) showed the highest docking score with the metabolic enzymes CYP1A2 (-10.6) and CYP3A4 (-9.34). researchgate.net
| Ligand | Receptor/Binding Partner | Binding Affinity Metric | Value | Reference |
|---|---|---|---|---|
| Asenapine | Phosphatidylcholine | Binding Energy (kcal/mol) | -3.86 | confederationcollege.caresearchgate.net |
| This compound | Capsitol® | Free Energy of Binding (δGPB, kcal/mol) | -15.93 | sci-hub.se |
| This compound | HPβCD | Free Energy of Binding (δGPB, kcal/mol) | -9.9 | sci-hub.se |
| Quercetin (as bio-enhancer for Asenapine) | CYP1A2 | Docking Score | -10.6 | researchgate.net |
| Quercetin (as bio-enhancer for Asenapine) | CYP3A4 | Docking Score | -9.34 | researchgate.net |
Chiral Recognition Mechanism Investigations
Asenapine possesses two chiral centers and is developed as a racemate. ijmca.com Understanding the chiral recognition mechanisms is crucial for separating its enantiomers. Studies have utilized cyclodextrin-modified capillary zone electrophoresis for the chiral separation of asenapine enantiomers. researchgate.netresearchgate.net While β-cyclodextrin proved to be an effective chiral selector, the precise mechanism of chiral recognition is not fully understood. researchgate.net Computational docking has been proposed as a method to gain insight into the analyte-chiral selector binding simulations. researchgate.net NMR spectroscopy and molecular modeling are also employed to characterize these chiral recognition mechanisms. scispace.comkolabtree.com
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties of this compound. These calculations can provide insights into the molecule's reactivity and spectroscopic properties. For instance, studies have used quantum chemical methods to analyze the molecular structure and spectroscopic (FT-IR, FT-Raman) and electronic (UV-Vis, HOMO-LUMO) properties of asenapine. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its environment over time. These simulations have been used to study the binding of asenapine with various molecules and to understand the stability of the resulting complexes.
In the context of enhancing bioavailability, MD simulations showed that this compound forms a greater number of hydrogen bonds with Capsitol® (approximately 5-6) compared to other cyclodextrins. sci-hub.se Another study used MD simulations to model the interactions between bio-enhancers and the liver enzymes CYP1A2 and CYP3A4, analyzing parameters like binding scores and energy minimization. manipal.edu These simulations revealed significant interactions, with quercetin showing a greater association with the proteins during the molecular dynamics run. manipal.eduresearchgate.net
Furthermore, MD simulations have been used to investigate the effect of asenapine-methoxypropionic acid (ASE-MA) on skin permeability for transdermal patch formulations. The results confirmed that ASE-MA affects lipid fluidity and the conformation of keratin. researchgate.net
Pharmacophore Modeling and Virtual Screening
Computational techniques such as pharmacophore modeling and virtual screening have been instrumental in identifying novel therapeutic applications for existing drugs, a strategy known as drug repurposing. This compound has been a subject of such investigations, leading to its identification as a potential candidate for uses beyond its primary indication as an atypical antipsychotic.
One area of research has focused on its potential anticancer properties. In a notable study, a structure-based high-throughput virtual screening was conducted to identify direct binders to the survivin homodimerization domain. researchgate.netnih.gov Survivin is a protein that is overexpressed in many cancer cells and is involved in inhibiting apoptosis (programmed cell death). This virtual screening identified this compound (AM) as a compound with the potential to bind directly to this domain. researchgate.netnih.gov Subsequent in vitro testing confirmed that asenapine could significantly affect the viability of lung, colon, and brain cancer cell lines. researchgate.netnih.gov The direct interaction between asenapine and the survivin protein was further corroborated by surface plasmon resonance. researchgate.netnih.gov These findings highlight the utility of virtual screening in uncovering new anticancer applications for established drugs like asenapine. nih.gov
Another repurposing study employed docking simulations to investigate the potential of asenapine as an inhibitor of the Ca2+/calmodulin-dependent protein kinase II (CaMKII). researchgate.netopenmedicinalchemistryjournal.com CaMKII is a key protein in the brain, and its inhibition is considered a promising strategy for treating various neurological disorders. researchgate.net The study performed docking experiments with asenapine and other known CaMKII inhibitors. researchgate.netopenmedicinalchemistryjournal.com The results showed that asenapine could anchor within the catalytic sites of CaMKIIα and CaMKIIβ, indicating a potential inhibitory interaction. researchgate.netopenmedicinalchemistryjournal.com Enzymatic assays later confirmed that asenapine inhibits these CaMKII isoforms in the micromolar range, suggesting it could be a lead compound for developing new CaMKII inhibitors. researchgate.netopenmedicinalchemistryjournal.com This research underscores how receptor-based virtual screening can successfully identify new therapeutic targets for existing drugs. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Table 1: Virtual Screening and Docking Studies of this compound
| Study Focus | Target Protein | Computational Method | Key Finding | Citation |
|---|---|---|---|---|
| Anticancer Properties | Survivin | Structure-based high-throughput virtual screening | Identified this compound as a direct binder to the survivin homodimerization domain. | researchgate.netnih.govresearchgate.net |
| Neurological Disorders | CaMKIIα and CaMKIIβ | Docking simulations | Showed binding interactions of asenapine within the catalytic sites of CaMKII isoforms. | researchgate.netopenmedicinalchemistryjournal.com |
Bio-enhancer Interaction Studies (In Silico)
The oral bioavailability of this compound is known to be low, primarily due to significant metabolism in the gut and liver. researchgate.net In silico studies have been conducted to explore the potential of bio-enhancers to improve its bioavailability by inhibiting the metabolic enzymes responsible for its breakdown. manipal.eduresearchgate.net
A key study focused on the interaction between natural bio-enhancers and the cytochrome P450 enzymes CYP1A2 and CYP3A4, which are crucial for the metabolism of asenapine. manipal.eduresearchgate.net Using a molecular modeling platform, researchers screened a list of bio-enhancer molecules to identify those with the strongest potential to interact with and inhibit these enzymes. researchgate.netresearchgate.net The in-silico analysis involved molecular docking to predict the binding affinity and intermolecular interactions between the bio-enhancers and the enzymes. manipal.eduresearchgate.net
Among the bio-enhancers screened, quercetin demonstrated the most promising results. researchgate.netresearchgate.net It exhibited the highest docking score and the best intermolecular interactions with both CYP1A2 and CYP3A4. researchgate.netresearchgate.net Molecular dynamics simulations further confirmed a greater association of quercetin with these proteins. researchgate.netresearchgate.net The high docking scores suggest a strong binding affinity, which could translate to the inhibition of the enzymes' metabolic activity. manipal.eduresearchgate.net This inhibition would, in turn, reduce the first-pass metabolism of this compound, potentially leading to a longer duration of action in the body and enhanced oral bioavailability. researchgate.net These in-silico findings provided a strong rationale for subsequent in-vivo pharmacokinetic studies, which confirmed that quercetin could significantly increase the plasma concentrations of this compound. manipal.edu
Table 2: In Silico Docking Scores of Quercetin with Metabolic Enzymes
| Bio-enhancer | Target Enzyme | Docking Score | Induced Fit Docking Score | Citation |
|---|---|---|---|---|
| Quercetin | CYP1A2 | -10.6 | -989.65 | researchgate.netresearchgate.net |
| Quercetin | CYP3A4 | -9.34 | -906.76 | researchgate.netresearchgate.net |
Advanced Research in Formulation Science for Delivery Mechanisms
Nanoparticle-Based Delivery Systems Research
Nanoparticle-based delivery systems are being extensively investigated for asenapine (B1667633) maleate (B1232345) to improve its delivery to the central nervous system and increase its low oral bioavailability, which is under 2% due to significant first-pass metabolism in the liver. kcl.ac.ukresearchgate.net These systems include Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs), which offer advantages like biocompatibility and the potential for controlled drug release. wisdomlib.org
Nanostructured Lipid Carriers (NLCs) Development and Characterization
Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles designed to improve drug loading and prevent drug expulsion during storage. For asenapine maleate, NLCs have been developed to enhance brain delivery and oral bioavailability. kcl.ac.uktandfonline.com
In one study, this compound-loaded NLCs were optimized using a systematic Quality-by-Design (QbD) approach. The optimized formulation consisted of Glyceryl Monostearate as the solid lipid, Capmul MCM as the liquid lipid, and Gelucire 44/14 as the surfactant. tandfonline.com These NLCs exhibited favorable physicochemical properties, including a small particle size and high entrapment efficiency, which are crucial for effective drug delivery. tandfonline.comnih.gov Characterization studies using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) have shown that this compound exists in an amorphous state within the lipid matrix of the NLCs. nih.gov
The table below summarizes the characteristics of an optimized this compound-loaded NLC formulation. tandfonline.com
| Parameter | Value |
| Particle Size | 97.6 ± 2.48 nm |
| Zeta Potential | -20.0 ± 1.5 mV |
| Entrapment Efficiency | 96.74 ± 1.28% |
Data from a study on optimized this compound-loaded NLCs.
Another study focused on developing asenapine-loaded NLCs for intranasal delivery to the brain. The optimized formulation in this research showed a particle size of 167.30 ± 7.52 nm and an entrapment efficiency of 83.50 ± 2.48%. scispace.com
Solid Lipid Nanoparticles (SLNs) Research
Solid Lipid Nanoparticles (SLNs) represent an earlier generation of lipid nanoparticles that have also been successfully formulated with this compound to improve its oral delivery. wisdomlib.orgnih.gov Research has demonstrated that SLNs can significantly enhance the oral bioavailability of this compound. tandfonline.com
One study reported the development of this compound-loaded SLNs with a particle size of 114.3 ± 3.5 nm and an entrapment efficiency of 84.10% ± 2.90%. nih.govtandfonline.com Another optimized formulation of this compound-loaded SLNs, developed using a Box-Behnken design, had a particle size of 108.9 nm and an entrapment efficiency of 78.62%. These nanoparticles have been observed to be nearly spherical in shape with a uniform size distribution.
The characteristics of two different optimized this compound-loaded SLN formulations are presented in the table below.
| Parameter | Formulation 1 nih.govtandfonline.com | Formulation 2 |
| Particle Size | 114.3 ± 3.5 nm | 108.9 nm |
| Zeta Potential | -12.9 ± 3.8 mV | Not Reported |
| Entrapment Efficiency | 84.10% ± 2.90% | 78.62% |
Comparative data from two separate studies on this compound-loaded SLNs.
Preparation and Optimization Methodologies
Several methods have been employed for the preparation of this compound nanoparticles, with a focus on achieving desired characteristics like small particle size and high drug entrapment.
High-Shear Homogenization and Ultrasonication: This is a common technique for producing both SLNs and NLCs. tandfonline.comtandfonline.com For SLNs, a high-speed homogenization step is followed by ultrasonication. tandfonline.com In the case of NLCs, the process involves high-shear homogenization at speeds around 10,000 rpm, followed by probe sonication. tandfonline.com The ultrasound dispersion technique is also utilized for preparing NLCs. kcl.ac.uknih.gov
Nanoprecipitation: This technique, also known as the solvent displacement method, has been used to prepare this compound nanoparticles. globalresearchonline.netresearchgate.net It is considered a simple method that can increase the dissolution rate and solubility of poorly water-soluble drugs like this compound. globalresearchonline.net In this method, the drug and a polymer, such as Eudragit L 100 or Eudragit RS 100, are dissolved in a solvent like acetone. This solution is then added to an aqueous phase containing a stabilizer, such as Poloxamer 188, leading to the formation of nanoparticles. globalresearchonline.net
Optimization using Experimental Design: To achieve optimal formulation characteristics, statistical experimental designs are frequently used. A 3-factor, 3-level Box-Behnken design has been applied to optimize SLNs by studying the effects of lipid, drug, and surfactant concentrations on particle size, entrapment efficiency, and drug release. Similarly, a Central Composite Design has been employed for the optimization of NLCs. tandfonline.com
In Vitro Drug Release Kinetics from Nanoparticles
The in vitro release of this compound from nanoparticle formulations is a critical factor in determining their potential for sustained therapeutic action. Studies have consistently shown a sustained release pattern from both NLCs and SLNs.
For NLCs, an initial burst release of approximately 20% was observed, followed by a sustained release of about 75% over a 24-hour period. tandfonline.com In another study, the release from asenapine-loaded NLCs was found to follow the Korsmeyer-Peppas kinetic model. scispace.com
This compound-loaded SLNs have also demonstrated a controlled release profile. wisdomlib.org One study showed a cumulative release of 98.88% over 36 hours at pH 7.4. Another investigation into SLNs found that only 9.23% of the drug was released in an acidic medium (pH 1.2), while 92.09% was released in a phosphate (B84403) buffer at pH 6.8, suggesting a potential for lymphatic uptake. nih.govtandfonline.com
The release kinetics of this compound from nanoparticles prepared by the nanoprecipitation method have been shown to follow a first-order release model. globalresearchonline.net
The table below summarizes the in vitro release data from different this compound nanoparticle formulations.
| Nanoparticle Type | Release Profile | Kinetic Model | Reference |
| NLC | ~20% burst, then ~75% sustained over 24h | Not specified | tandfonline.com |
| NLC | Sustained release | Korsmeyer-Peppas | scispace.com |
| SLN | 98.88% release over 36h (pH 7.4) | Not specified | |
| SLN | 92.09% release at pH 6.8 | Not specified | nih.govtandfonline.com |
| Nanoparticles (Nanoprecipitation) | Sustained release | First-order | globalresearchonline.net |
Cellular Uptake Studies (e.g., Caco-2 cells)
Caco-2 cell lines are widely used as an in vitro model to study the intestinal absorption of drugs and nanoparticles. Research on this compound-loaded nanoparticles has demonstrated enhanced permeability and uptake in these cells.
Studies with this compound-loaded SLNs have shown that their uptake by Caco-2 cells is both time and energy-dependent. nih.govtandfonline.com The mechanism of uptake appears to be mediated by both clathrin and caveolae-mediated endocytosis. tandfonline.comtandfonline.com The cellular uptake of SLNs was significantly reduced in the presence of endocytosis inhibitors like chlorpromazine and nystatin, confirming the role of these pathways. tandfonline.com The transport of this compound across the Caco-2 cell monolayer was significantly higher for the SLN formulation compared to a simple drug dispersion. tandfonline.com
Similarly, this compound-loaded NLCs have shown greater permeability across Caco-2 cells compared to the plain drug. kcl.ac.uknih.gov This enhanced permeability is a key factor in improving the oral bioavailability of the drug. Cell viability studies have also indicated that these nanoparticle formulations are non-toxic to Caco-2 cells. tandfonline.com
Research on Intestinal Lymphatic Uptake Mechanisms
The intestinal lymphatic system provides an alternative pathway for the oral absorption of drugs, which can bypass the first-pass metabolism in the liver. This is particularly advantageous for drugs like this compound, which have low oral bioavailability due to extensive hepatic metabolism. kcl.ac.uknih.gov Lipid-based nanoparticles, such as SLNs and NLCs, are particularly suited for promoting lymphatic uptake. wisdomlib.orgtandfonline.com
The small particle size of this compound-loaded SLNs (below 200 nm) provides a large surface area for absorption and is believed to promote lymphatic uptake. tandfonline.com The preferential release of the drug from SLNs in the simulated intestinal pH of 6.8 also indicates a higher potential for lymphatic transport. nih.govtandfonline.com The mechanism of lymphatic uptake can involve several pathways, including transcellular transport and uptake by the M-cells of Peyer's patches in the gut-associated lymphoid tissue. researchgate.net Formulations like RGD peptide-conjugated liposomes have been specifically designed to target these Peyer's patches to enhance access to the intestinal lymphatic system. nih.gov By being absorbed through the lymphatic route, the drug can directly enter systemic circulation, thereby avoiding the liver and increasing its bioavailability. nih.gov
Blood-Brain Barrier Permeability Research of Nanocarriers
The blood-brain barrier (BBB) presents a significant obstacle to the delivery of therapeutics to the central nervous system. Nanocarriers are a promising strategy to overcome this barrier. Research has demonstrated that encapsulating this compound into nanostructured lipid carriers (NLCs) can enhance its permeability through the BBB.
In one study, optimized this compound-loaded NLCs exhibited favorable physicochemical properties for brain delivery. These NLCs demonstrated a 22-fold improvement in oral bioavailability, and both in-vitro and in-vivo results confirmed enhanced permeability across the blood-brain barrier with superior pharmacokinetics compared to the pure drug. The optimized NLCs were successfully developed to show enhanced performance both in vitro and in vivo researchgate.netnih.gov.
Another approach involved the development of an intranasal mucoadhesive nanoemulsion (MNE) of this compound to facilitate direct brain targeting. This method bypasses the BBB by utilizing the nasal route for administration. The optimized MNE, with a droplet size of 21.2 ± 0.15 nm, showed a significant increase in the concentration of Asenapine in the brains of male Wistar rats, reaching a maximum of 284.33 ± 5.5 ng/mL nih.gov. The time to reach maximum brain concentration was also reduced to 1 hour compared to 3 hours for intravenous administration of a non-mucoadhesive nanoemulsion nih.gov.
| Nanocarrier Type | Particle/Droplet Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Finding |
|---|---|---|---|---|
| Nanostructured Lipid Carrier (NLC) | 97.6 ± 2.48 | -20 | 96.74 | 22-fold improvement in oral bioavailability and enhanced BBB permeability researchgate.net. |
| Intranasal Mucoadhesive Nanoemulsion (MNE) | 21.2 ± 0.15 | Not Specified | Not Specified | Significantly increased drug concentration in the brain via intranasal route nih.gov. |
Self-Microemulsifying Drug Delivery Systems (SMEDDS) Research
Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media. This delivery system is particularly advantageous for improving the oral bioavailability of poorly water-soluble drugs like this compound.
The development of a successful SMEDDS formulation involves careful selection and optimization of its components. In one study, an this compound-loaded SMEDDS (AM-SMEDDS) was developed using Capryol 90 as the oil phase, Cremophor EL as the surfactant, and Transcutol HP as the cosurfactant researchgate.net. The optimal ratio of surfactant to cosurfactant (Cremophor EL/Transcutol HP) was found to be 3:1 researchgate.net. The resulting AM-SMEDDS had a globule size of 21.1 ± 1.2 nm and a zeta potential of -19.3 ± 1.8 mV, with the globules appearing spherical and uniformly distributed under transmission electron microscopy researchgate.net.
Another research effort focused on a self-emulsifying system (SES) and identified an optimized formulation consisting of 9.9% oil, 59.4% surfactant, and 29.7% cosurfactant, loaded with 1% this compound. This formulation, designated SES₄, exhibited a globule size of 137.9 nm and a zeta potential of -28.8 mV tandfonline.comnih.gov.
| Formulation | Components | Globule Size (nm) | Zeta Potential (mV) | Relative Bioavailability Increase |
|---|---|---|---|---|
| AM-SMEDDS | Oil: Capryol 90 Surfactant: Cremophor EL Cosurfactant: Transcutol HP | 21.1 ± 1.2 | -19.3 ± 1.8 | 23.53 times greater than AM suspension researchgate.net. |
| SES₄ | 9.9% Oil 59.4% Surfactant 29.7% Cosurfactant | 137.9 | -28.8 | 1.64-fold increase tandfonline.comnih.gov. |
In vitro drug release studies are crucial for evaluating the performance of SMEDDS. For the AM-SMEDDS formulation, an in vitro drug release study demonstrated that 99.2 ± 3.3% of the drug was released within 8 hours in a phosphate buffer at pH 6.8 researchgate.net. The SES₄ formulation showed a maximum release of 99.64 ± 0.16% of this compound within 60 minutes tandfonline.comnih.gov.
Ex vivo studies provide further insight into the drug's diffusion across biological membranes. For the AM-SMEDDS, an ex vivo drug diffusion study revealed that approximately 85% of the drug diffused through the intestinal membrane, while only about 15% diffused through the stomach researchgate.net. This preferential intestinal uptake is advantageous for enhancing bioavailability. The ex vivo study of the SES₄ formulation showed that the flux increased by 2.33-fold, indicating enhanced release and permeation of this compound when formulated as a self-emulsifying system tandfonline.comnih.gov.
Co-crystal Research for Solubility Enhancement
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability nih.gov. The poor solubility can be a rate-limiting factor for its bioavailability. Co-crystallization is a technique used to enhance the solubility and dissolution rate of such drugs by modifying their crystal structure without altering the chemical composition of the active pharmaceutical ingredient (API) nih.gov.
The design of co-crystals involves selecting appropriate co-formers that can interact with the API through non-covalent bonds, such as hydrogen bonds. For this compound, which has 6 hydrogen bond acceptors and 2 hydrogen bond donors, several co-formers have been investigated, including nicotinamide (B372718), urea, and succinic acid nih.govbenthamscience.com.
The solvent evaporation method has been successfully used to prepare this compound co-crystals. This method involves dissolving both the drug and the co-former in a suitable solvent, followed by slow evaporation of the solvent to allow for the formation of co-crystals nih.govbenthamscience.com. In one study, co-crystals were successfully prepared with nicotinamide, urea, and succinic acid, while attempts with citric and benzoic acids were not successful nih.govbenthamscience.com. The optimized co-crystals were formed with nicotinamide at a drug-to-co-former ratio of 1:3 nih.govbenthamscience.com.
The formation and properties of the prepared co-crystals were confirmed through various physicochemical characterization techniques.
Powder X-ray Diffraction (PXRD): PXRD patterns confirmed the crystalline nature of the newly formed solids and were distinct from the patterns of the individual components, indicating the formation of a new crystalline phase nih.govbenthamscience.com.
Differential Scanning Calorimetry (DSC): DSC analysis showed that the co-crystals had a lower melting point than the individual components, which is a characteristic feature of co-crystal formation. This was immediately followed by an exothermic peak, further confirming the formation of co-crystals nih.govbenthamscience.com.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy was used to investigate the intermolecular interactions between this compound and the co-formers. The spectra confirmed the formation of hydrogen bonds between the drug and the co-former in the co-crystals nih.govbenthamscience.com.
Scanning Electron Microscopy (SEM): SEM images revealed the formation of crystals with a different size and habit (shape) compared to the pure drug, providing visual evidence of the new solid form nih.govbenthamscience.com.
The dissolution studies of the prepared co-crystals showed a significantly enhanced dissolution rate compared to the unprocessed drug. The initial dissolution from the optimized batch of drug-nicotinamide co-crystals was notably faster than that from other co-crystals and a physical mixture of the same ratio nih.govbenthamscience.com.
| Analytical Technique | Observation | Inference |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | New crystalline patterns were observed. | Formation of a new co-crystal phase nih.govbenthamscience.com. |
| Differential Scanning Calorimetry (DSC) | Lower melting point followed by an exothermic peak. | Confirmation of co-crystal formation nih.govbenthamscience.com. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Shifts in vibrational bands. | Formation of hydrogen bonds between the drug and co-former nih.govbenthamscience.com. |
| Scanning Electron Microscopy (SEM) | Crystals with different size and habit. | Evidence of a new solid form nih.govbenthamscience.com. |
In Vitro Dissolution Rate Studies of Co-crystals
A primary strategy to improve the bioavailability of poorly soluble drugs like this compound is to enhance their dissolution rate. nih.gov The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, has been a successful approach. nih.govbenthamscience.com
Research has been conducted to prepare this compound co-crystals using the solvent evaporation method with various co-formers, including nicotinamide, urea, and succinic acid. nih.govmdpi.com The goal was to improve the drug's solubility and dissolution characteristics. nih.gov In these studies, the in vitro dissolution of the prepared co-crystals was evaluated and compared to the unprocessed (pure) drug and a physical mixture of the drug and co-former. mdpi.com
The dissolution studies were typically performed using a USP dissolution apparatus II in a phosphate buffer medium at pH 6.8, maintained at 37 ± 0.5 °C. mdpi.com The results consistently demonstrated that the dissolution of this compound was significantly enhanced from all the prepared co-crystal formulations compared to the unprocessed drug. nih.govbenthamscience.com An optimized batch of co-crystals, specifically this compound-nicotinamide in a 1:3 ratio, showed a much faster initial dissolution rate than other co-crystals and the corresponding physical mixture. nih.govmdpi.com This enhancement is attributed to the formation of new crystalline structures with different physicochemical properties, such as a lower melting point, as confirmed by techniques like Differential Scanning Calorimetry (DSC). nih.govmdpi.combenthamscience.com
| Formulation | Co-former | Drug:Co-former Ratio | Key Dissolution Finding | Reference |
|---|---|---|---|---|
| Pure Drug | N/A | N/A | Showed the lowest dissolution rate. | nih.govmdpi.com |
| Physical Mixture | Nicotinamide | 1:3 | Enhanced dissolution compared to pure drug, but lower than co-crystals. | mdpi.com |
| Co-crystal | Urea | 1:3 | Much enhanced dissolution compared to the unprocessed drug. | mdpi.com |
| Co-crystal | Succinic Acid | 1:3 | Significantly improved dissolution profile versus the pure drug. | mdpi.com |
| Optimized Co-crystal | Nicotinamide | 1:3 | Showed the fastest initial dissolution rate among all tested formulations. | nih.govmdpi.com |
Novel Topical/Transdermal Delivery System Research
To bypass the extensive first-pass metabolism that renders oral this compound ineffective, researchers have explored topical and transdermal delivery systems. nih.govnih.govtandfonline.com These systems aim to deliver the drug directly into the systemic circulation through the skin, potentially improving bioavailability and providing sustained drug release. nih.govresearchgate.netmdpi.com Research in this area has focused on nano-carriers like transfersomes and lipid nanocapsules. nih.govnih.gov
A critical step in developing topical formulations is evaluating the drug's ability to permeate the skin. In vitro permeation testing (IVPT) using skin models is a fundamental tool for this assessment. nih.gov These studies often employ Franz diffusion cells with either animal skin (e.g., excised rat skin) or synthetic membranes. nih.govucl.ac.uk
One line of research investigated nano-transfersomal formulations. nih.gov In these in vitro skin permeation studies, various chemical enhancers were screened, with 20% v/v ethanol showing significant permeation enhancement. nih.gov The cumulative amount of this compound permeated through the skin over 24 hours was measured. A synergistic effect was observed when combining the transfersome nano-carrier with ethanol, resulting in a significantly higher amount of permeated drug (309.3 µg) compared to the individual effects of the transfersome (132.9 µg) or ethanol (160.0 µg) alone. nih.gov
Another approach involved the development of lipid nanocapsules (LNCs), utilizing lavender oil as a novel oily phase due to its known permeation-enhancing properties. mdpi.comnih.gov Ex vivo skin permeation studies showed that LNCs formulated with lavender oil significantly increased the permeation of asenapine across rat skin (79–96%) compared to formulations based on other oils like Labrafil® (42–54%). mdpi.com
Mass balance studies are also crucial to account for the total applied dose of the drug at the end of an experiment. nih.govucl.ac.uk In a study developing experimental methods for asenapine formulations, a mass balance experiment was conducted with a model compound. ucl.ac.uk The results demonstrated high recovery rates (97.10% ± 1.95%), validating the accuracy of the experimental design and showing that a significant portion of the compound permeated into the receptor phase while some remained on the membrane surface. ucl.ac.uk
| Formulation Type | Key Components | Skin Model | Key Permeation Findings | Reference |
|---|---|---|---|---|
| Transfersome Gel | Soy-phosphatidylcholine, Sodium deoxycholate | Rat Skin | Permeation enhanced by ethanol; combination of transfersomes and ethanol showed synergistic effect. | nih.gov |
| Lipid Nanocapsules (LNCs) | Lavender Oil, Kolliphor® EL | Rat Skin | Significantly increased permeation (up to 96% over 24h) compared to other oil-based LNCs. | mdpi.com |
| Model Formulation | Methylparaben (model compound) | PDMS Membranes | Established a direct relationship between time and permeation, validating the diffusion model. | ucl.ac.uk |
The effectiveness of a topical formulation is highly dependent on the solubility and stability of the active compound in its vehicle components. Pre-formulation studies are essential to select appropriate solvents that can dissolve the drug and maintain its integrity. ucl.ac.ukucl.ac.uk
For this compound, solubility has been systematically evaluated in various pharmaceutical-grade solvents. ucl.ac.uk Among the tested solvents, which included propylene glycol monolaurate (PGML), Transcutol®, polyethylene glycol (PEG 400), isopropyl myristate (IPM), and others, methanol (B129727) was identified as the most suitable solvent, with Transcutol® also demonstrating significant solubilizing capability. ucl.ac.ukucl.ac.uk
Stability assessments were conducted by storing this compound in selected solvents (methanol, Transcutol®, PEG 400) and a phosphate-buffered saline (PBS) solution containing Brij™ at 32°C for 72 hours. ucl.ac.uk The analysis confirmed that this compound remained stable in all the investigated solvents over the study period, demonstrating its durability in these potential topical vehicle components. ucl.ac.ukucl.ac.uk The PBS solution with 6% Brij™ showed the highest stability, while the methanol solution exhibited the lowest, though still acceptable, stability. ucl.ac.uk
Mucoadhesive In Situ Gel Research for Nasal Delivery
Intranasal delivery is another promising alternative route that bypasses first-pass metabolism and offers the potential for direct nose-to-brain transport. nih.govnih.gov For this compound, researchers have developed mucoadhesive in situ gels. These formulations are administered as a liquid sol that undergoes a phase transition to a gel at body temperature, prolonging its residence time on the nasal mucosa. researchgate.neteurekaselect.com
One study focused on a thermo-responsive in situ nasal gel containing an this compound-hydroxyl propyl β cyclodextrin (AM-HPβCD) inclusion complex to enhance solubility. nih.gov The formulation, using the polymer poloxamer 407, was designed to gel at a temperature range of 29-34°C. In vitro drug diffusion studies using a Franz diffusion cell showed a maximum drug diffusion of 99.1 ± 0.44% within 120 minutes. nih.gov
Another research effort optimized an in situ gel using poloxamer-407 and the mucoadhesive polymer HPMCK4M. eurekaselect.com The optimized formulation had a gelation temperature of 37°C and a mucoadhesive strength of 2.94 N. eurekaselect.com The drug release from this gel was extended for up to 12 hours, with a T90% (time for 90% drug release) of 562.5 minutes (9.38 hours). eurekaselect.com These findings suggest that a mucoadhesive nasal gel can provide controlled and sustained release of this compound. researchgate.neteurekaselect.com
Stability Studies in Research Formulations
The stability of a drug within its formulation is paramount to ensure its efficacy and safety over its shelf life. Stability studies are therefore an integral part of the development of any new drug delivery system. nih.goveurekaselect.com
For the advanced this compound formulations, stability has been assessed under various conditions:
Co-crystals : The optimized this compound-nicotinamide co-crystals were found to exhibit long-term stability, indicating that the new crystalline form is robust. nih.govbenthamscience.com
Topical Formulations : this compound demonstrated good stability in several potential topical solvents for 72 hours at 32°C. ucl.ac.ukucl.ac.uk In a separate study, lipid nanocapsules stored in a refrigerator at 4°C for six months showed only minor changes in particle size and polydispersity index, confirming their physical stability. nih.gov
Nasal In Situ Gel : An accelerated stability study was conducted on the optimized nasal gel formulation for six months. The results showed no significant changes in its physicochemical characteristics, confirming its stability under accelerated conditions. eurekaselect.com
Bulk Drug : Forced degradation studies on the bulk drug substance have been performed under stress conditions including acid and alkali hydrolysis, oxidation, heat, and sunlight. nih.gov The drug showed degradation under these conditions, which helped in the development of a stability-indicating analytical method essential for quality control. nih.gov
These studies collectively indicate that while this compound can be degraded under harsh conditions, it can be formulated into various advanced delivery systems that maintain its stability under specified storage conditions. nih.govnih.goveurekaselect.com
Synthetic Chemistry and Stereochemical Research
Novel Synthetic Routes for Asenapine (B1667633) Maleate (B1232345)
The development of efficient and stereoselective synthetic strategies for asenapine is a key area of research, driven by the desire for more cost-effective and enantiomerically pure production.
Asymmetric Total Synthesis
Key reactions in these syntheses include:
Organocatalytic Michael Addition: This reaction has been employed to introduce chirality early in the synthetic sequence. rsc.orgrsc.orgsci-hub.se For instance, the addition of an aldehyde to a trans-nitroalkene, catalyzed by a diarylprolinol silyl (B83357) ether, has been a successful strategy. sci-hub.se
Reductive Cyclization: Following the Michael addition, a zinc-promoted reductive cyclization has been used to construct the core tetracyclic framework of asenapine. rsc.orgrsc.org
These asymmetric approaches offer a significant advantage over previous methods by providing a direct route to the desired enantiomer, thereby avoiding the need for subsequent chiral resolution. rsc.org
Organocatalytic and Reductive Cyclization Approaches
Organocatalysis plays a pivotal role in the modern synthesis of asenapine, particularly in establishing the stereochemistry of the molecule. The organocatalytic Michael addition of aldehydes to nitroalkenes is a key step that sets up the chiral centers. rsc.orgsci-hub.se This is often followed by a reductive cyclization step to form the characteristic tetracyclic structure. rsc.orgrsc.org This combination of organocatalysis and reductive cyclization provides a powerful and efficient method for the asymmetric synthesis of asenapine. rsc.org Research has demonstrated the successful application of this methodology, highlighting its potential for producing enantiomerically pure asenapine from readily available and inexpensive starting materials. rsc.org
Chiral Resolution and Enantiomer Separation Research
Given that asenapine is a chiral molecule, the separation and analysis of its enantiomers are crucial for understanding its pharmacological properties.
Capillary Electrophoresis for Enantiomeric Purity Assessment
Capillary electrophoresis (CE) has emerged as a valuable technique for the chiral separation and assessment of the enantiomeric purity of asenapine. researchgate.netnih.govscribd.com CE offers several advantages, including rapid method development, high separation efficiency, and low consumption of both the analyte and chiral selectors. nih.gov
A validated CE method has been developed for the baseline separation of asenapine enantiomers. researchgate.netnih.gov This method employed an orthogonal experimental design to optimize various parameters, including the concentration of the background electrolyte, the organic modifier, the pH, the capillary temperature, and the applied voltage. researchgate.netnih.gov The optimized conditions resulted in a successful baseline separation of the enantiomers with a resolution value (Rs) of 2.40 ± 0.04. researchgate.netnih.gov This method proved to be sensitive, linear, accurate, and precise for the chiral separation of asenapine. researchgate.netnih.gov
Complexation with Chiral Selectors (e.g., Cyclodextrins)
The chiral separation of asenapine enantiomers by capillary electrophoresis is often achieved through the use of chiral selectors, with cyclodextrins (CDs) being particularly effective. researchgate.netnih.govmdpi.com Cyclodextrins are macrocyclic oligosaccharides that can form inclusion complexes with guest molecules, and their chiral cavity can lead to differential interactions with enantiomers, enabling their separation. mdpi.com
In the case of asenapine, various cyclodextrins have been screened for their ability to act as complexing agents and chiral selectors. researchgate.netnih.gov Among the 15 different CDs tested, β-cyclodextrin (β-CD) was identified as the most effective for achieving chiral separation. researchgate.netnih.gov Further studies, including ROESY NMR spectroscopy, ESI-mass spectrometry, and molecular modeling, have been conducted to characterize the inclusion complexes formed between asenapine and β-CD. researchgate.netnih.gov These investigations revealed that the asenapine-β-CD complex has a 1:1 stoichiometry, with either of the aromatic rings of asenapine being able to fit into the β-CD cavity. researchgate.netnih.gov
| Parameter | Optimized Value |
| Background Electrolyte | 160 mM TRIS-acetate buffer |
| pH | 3.5 |
| Chiral Selector | 7 mM β-CD |
| Temperature | 20 °C |
| Applied Voltage | 15 kV |
| Resolution (Rs) | 2.40 ± 0.04 |
Isotopic Labeling for Mechanistic and Metabolic Research
Isotopic labeling is a powerful tool for elucidating the metabolic fate and mechanism of action of drugs. In the context of asenapine, studies utilizing ¹⁴C-labeled asenapine have been conducted to investigate its metabolism and excretion in humans. nih.govnih.govresearchgate.net
Following the administration of ¹⁴C-asenapine, metabolic profiles were determined in plasma, urine, and feces. nih.gov These studies revealed that asenapine is extensively and rapidly metabolized, with the major metabolic pathways being direct glucuronidation and N-demethylation. nih.gov The primary circulating metabolite was identified as asenapine N⁺-glucuronide. nih.gov Other identified metabolites include N-desmethylasenapine and its N-carbamoyl-glucuronide, as well as asenapine 11-O-sulfate. nih.gov The use of isotopic labeling has been instrumental in identifying these various metabolites and understanding the biotransformation of asenapine in the body. nih.govresearchgate.net Substitution with heavy isotopes like deuterium (B1214612) (²H) can also be employed to enhance metabolic stability, potentially leading to an increased in vivo half-life. google.com Furthermore, positron-emitting isotopes such as ¹¹C, ¹⁸F, ¹⁵O, and ¹³N can be incorporated for use in Positron Emission Tomography (PET) studies to investigate substrate receptor occupancy. google.com
Future Directions and Emerging Research Areas
Elucidation of Remaining Unknown Neurobiological Mechanisms
Preclinical studies indicate that asenapine (B1667633) can increase levels of dopamine (B1211576), norepinephrine (B1679862), and acetylcholine (B1216132) in cortical and limbic areas and potentiate cortical glutamatergic neurotransmission. tandfonline.com Further investigation is needed to understand how these neurochemical changes translate to its therapeutic benefits. Chronic administration of asenapine has been shown to alter the abundance of various receptor subtypes, and exploring the long-term neuroadaptations induced by the drug is a critical area for future studies. tandfonline.com Additionally, there is evidence suggesting that asenapine may have a unique impact on low-frequency neural oscillations, which could be linked to its effects on cognitive function in schizophrenia. nih.gov
Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to Asenapine Maleate (B1232345) Research
The application of advanced omics technologies, such as proteomics and metabolomics, holds significant promise for deepening our understanding of asenapine maleate's effects. These technologies can provide a global view of the changes in proteins and metabolites in response to drug administration, offering insights into its mechanism of action and identifying potential biomarkers for treatment response.
Currently, there is a clear opportunity to apply these technologies more broadly in asenapine research. While some studies have utilized metabolomics in a broader context of drug discovery, specific, in-depth proteomics and metabolomics studies focused solely on this compound are an emerging area. advatechgroup.com Such research could help to map the downstream signaling pathways affected by asenapine's multi-receptor binding profile and identify novel targets or pathways that contribute to its therapeutic efficacy.
Development of Predictive In Silico Models for Pharmacological Profiles
In silico modeling and computational approaches are becoming increasingly integral to drug discovery and development. For this compound, the development of predictive in silico models could accelerate the identification of new therapeutic applications and the design of novel analogs with improved pharmacological profiles.
Molecular docking studies have already been employed to explore asenapine's interaction with various receptors and enzymes. For instance, in silico screening identified quercetin (B1663063) as a potential bio-enhancer that could improve asenapine's pharmacokinetic profile by interacting with metabolizing enzymes like CYP1A2 and CYP3A4. researchgate.net Another study used docking simulations to investigate asenapine's potential as an inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), suggesting its potential for repurposing. openmedicinalchemistryjournal.com Future efforts in this area could focus on creating more sophisticated quantitative structure-activity relationship (QSAR) models and pharmacophore models to guide the synthesis of new compounds with desired activities and reduced off-target effects.
Exploration of this compound in Novel Preclinical Disease Models
While asenapine is established for schizophrenia and bipolar disorder, its unique pharmacological profile suggests potential efficacy in other conditions. nih.govthepharmstudent.com Preclinical research is beginning to explore these possibilities. For instance, studies have investigated its potential as a direct inhibitor of survivin for lung cancer therapy, highlighting a completely novel therapeutic avenue beyond neuropsychiatric disorders. ub.edu
Further preclinical studies in animal models of other central nervous system disorders are warranted. Given its anxiolytic-like effects seen in animal models, its potential in anxiety disorders could be further explored. medchemexpress.com Additionally, its reported pro-cognitive effects in some preclinical models suggest that its utility in treating cognitive deficits in other neurological conditions should be investigated. nih.govtandfonline.com The use of diverse and sophisticated animal models will be crucial in identifying and validating these new potential applications.
Innovation in Research-Scale Synthetic Methodologies for Analogs
The synthesis of asenapine analogs is crucial for structure-activity relationship studies and the development of new chemical entities. Innovations in synthetic chemistry can facilitate the efficient and diverse production of these analogs for research purposes.
Several synthetic routes for asenapine have been developed, including asymmetric total synthesis and strategies employing key reactions like the Ireland-Claisen rearrangement. researchgate.netrsc.org Recent research has focused on developing more efficient and scalable processes, which is also critical for producing analogs. chemicalbook.comgoogle.com Future synthetic research will likely focus on modular approaches that allow for easy modification of different parts of the asenapine scaffold. This will enable the rapid generation of a library of analogs for pharmacological screening, aiding in the identification of compounds with optimized properties. The development of novel catalytic methods and flow chemistry processes could also significantly streamline the synthesis of asenapine and its derivatives. acs.org
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery. nih.govfrontiersin.org In the context of this compound, these technologies can be applied across the research and development pipeline. AI/ML algorithms can analyze large datasets from omics studies to identify patterns and biomarkers associated with asenapine's effects.
Interactive Data Table: this compound Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values in nM) of asenapine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin (B10506) | 5-HT1A | 2.5 |
| 5-HT1B | 4.0 | |
| 5-HT2A | 0.06 | |
| 5-HT2B | 0.16 | |
| 5-HT2C | 0.03 | |
| 5-HT5A | 1.6 | |
| 5-HT6 | 0.25 | |
| 5-HT7 | 0.13 | |
| Dopamine | D1 | 1.4 |
| D2 | 1.3 | |
| D3 | 0.42 | |
| D4 | 1.1 | |
| Adrenergic | α1 | 1.2 |
| α2 | 1.2 | |
| Histamine (B1213489) | H1 | 1.0 |
| H2 | 6.2 |
Data sourced from references psychopharmacologyinstitute.comchemicalbook.com
Q & A
Q. What are the key pharmacological targets of Asenapine maleate, and how do they influence experimental design in preclinical studies?
this compound acts as a multi-receptor antagonist, targeting 5-HT (subtypes 1A, 1B, 2A, 2B, 2C, 5A, 6, 7), dopamine D2, adrenoceptors, and histamine receptors . To study its receptor binding profiles, researchers should:
- Use radioligand displacement assays (e.g., with tritiated ligands) to measure Ki values (e.g., 0.03–4.0 nM for 5-HT receptors, 1.3 nM for D2 receptors ).
- Design cell-based functional assays (e.g., cAMP modulation) to assess antagonism potency.
- Include controls for non-specific binding and validate assays with reference antagonists (e.g., clozapine for 5-HT2A).
Q. How should researchers prepare stable stock solutions of this compound for in vitro studies, given its solubility profile?
this compound is soluble in DMSO (100 mM) and ethanol (100 mM) but has limited aqueous solubility (~10 mg/mL in water ). Methodological guidelines:
- Prepare stock solutions in anhydrous DMSO to avoid hydrolysis.
- Use sonication or gentle heating (≤37°C) to aid dissolution.
- Verify stability via HPLC-UV (λ = 254 nm) or LC-MS/MS over 24–48 hours .
- For in vivo formulations, consider microemulsions or cyclodextrin complexes to enhance bioavailability .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize using C18 columns and mobile phases of methanol/ammonium formate (pH 3.5) for sensitivity (LOQ ~0.1 ng/mL) .
- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis MCX) to isolate Asenapine from plasma or tissue homogenates .
- Validate methods per ICH guidelines, including recovery (>85%), matrix effects (±15%), and inter-day precision (CV <10%) .
Advanced Research Questions
Q. How can researchers optimize this compound formulations to enhance brain-targeted delivery?
Advanced strategies include:
- Nasal microemulsion gels : Utilize oleic acid as a permeation enhancer and chitosan for mucoadhesion to improve CNS bioavailability .
- Sustained-release microspheres : Use poly(lactic-co-glycolic acid) (PLGA) polymers (85:15 ratio) for 28-day release profiles, validated via in vitro-in vivo correlation (IVIVC) .
- Quality-by-Design (QbD) approaches : Apply response surface methodology (RSM) to optimize lipid-based nanoparticles, focusing on variables like surfactant concentration and homogenization speed .
Q. How can contradictory data on Asenapine’s efficacy in animal models of schizophrenia be systematically addressed?
Contradictions often arise from variability in:
- Dosing regimens : Compare sublingual (5–10 mg/kg) vs. intraperitoneal routes, adjusting for first-pass metabolism .
- Behavioral assays : Standardize tests (e.g., prepulse inhibition vs. social interaction) across labs.
- Pharmacokinetic variability : Monitor plasma-to-brain ratios using LC-MS/MS to correlate exposure with efficacy .
- Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from ≥5 studies, accounting for heterogeneity via I² statistics .
Q. What experimental designs are critical for elucidating Asenapine’s metabolic pathways and drug-drug interaction risks?
- Cytochrome P450 profiling : Incubate Asenapine with human liver microsomes (HLMs) and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes .
- Glucuronidation assays : Use UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A4) to quantify phase II metabolism .
- Transporter studies : Evaluate P-glycoprotein (P-gp) efflux using Caco-2 monolayers to predict CNS penetration .
Methodological Best Practices
- Ethical reporting : Disclose conflicts of interest (e.g., funding from pharmaceutical entities) and adhere to ARRIVE guidelines for animal studies .
- Data transparency : Deposit raw datasets (e.g., HPLC chromatograms, receptor binding curves) in repositories like Figshare or Zenodo .
- Reproducibility : Provide step-by-step protocols for synthesis, formulation, and bioanalysis in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
